Product packaging for Pirimicarb(Cat. No.:CAS No. 23103-98-2)

Pirimicarb

Cat. No.: B1678450
CAS No.: 23103-98-2
M. Wt: 238.29 g/mol
InChI Key: YFGYUFNIOHWBOB-UHFFFAOYSA-N
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Description

Pirimicarb can cause cancer according to The Environmental Protection Agency (EPA).
This compound is an aminopyrimidine that is N,N,4,5-tetramethylpyrimidin-2-amine substituted by a (dimethylcarbamoyl)oxy group at position 4. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an agrochemical, an environmental contaminant, a xenobiotic and an insecticide. It is a carbamate ester, an aminopyrimidine and a tertiary amino compound. It is functionally related to a dimethylcarbamic acid.
This compound is a synthetic aminopyrimidine and tertiary amino compound, derived from a dimethylcarbamic acid, and carbamate acetylcholinesterase inhibitor that is used as pesticide. It is characterized as a colorless or white solid, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N4O2 B1678450 Pirimicarb CAS No. 23103-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate
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InChI

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3
Source PubChem
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InChI Key

YFGYUFNIOHWBOB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C
Source PubChem
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Molecular Formula

C11H18N4O2
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DSSTOX Substance ID

DTXSID1032569
Record name Pirimicarb
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Molecular Weight

238.29 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Pirimicarb
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Solubility

4 g/l in acetone @ 25 °C; 2.5 g/l in ethanol at 25 °C; 2.9 g/l in xylene at 25 °C; 3.3 g/l in chloroform at 25 °C, In water, 2,700 mg/l @ 25 °C
Record name PIRIMICARB
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Density

1.21 g/cu cm
Record name PIRIMICARB
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Vapor Pressure

0.00000728 [mmHg], 7.28X10-6 mm Hg @ 25 °C
Record name Pirimicarb
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Color/Form

Colorless solid

CAS No.

23103-98-2
Record name Pirimicarb
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Melting Point

90.5 °C
Record name PIRIMICARB
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Foundational & Exploratory

Pirimicarb: A Technical Overview of its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, IUPAC nomenclature, and physicochemical properties of the carbamate insecticide, Pirimicarb. Detailed experimental protocols for its synthesis and analytical determination are also presented, alongside a visual representation of its molecular structure.

Chemical Structure and IUPAC Name

This compound, a selective aphicide, is chemically known as 2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate .[1][2][3] Its structure consists of a pyrimidine ring substituted with dimethylamino and dimethylcarbamate functional groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnit
Melting Point90.5°C
Vapor Pressure1.58 x 10⁻⁵ (at 25°C)torr
3.0 x 10⁻⁵ (at 30°C)torr
Water Solubility0.27 (at 25°C) g/100 mL
Methanol Solubility23 (at 25°C) g/100 mL
Ethanol Solubility25 (at 25°C) g/100 mL
Acetone Solubility40 (at 25°C) g/100 mL
Chloroform Solubility32 (at 25°C) g/100 mL
Xylene Solubility29 (at 25°C) g/100 mL

Data sourced from INCHEM (1976).[2]

Experimental Protocols

Industrial Synthesis of this compound

The industrial synthesis of this compound involves a two-step process:

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

The key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, is synthesized through the condensation of acetylacetone with a guanidine derivative. This reaction forms the substituted pyrimidine ring.

Step 2: Esterification

The hydroxyl group at the 4-position of the pyrimidine intermediate is then reacted with dimethylcarbamoyl chloride. This esterification is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane under controlled temperature and pH to ensure a high yield and purity of the final product, this compound.[1]

Synthesis_Workflow Reactant1 Acetylacetone Intermediate 2-(dimethylamino)-5,6- dimethylpyrimidin-4-ol Reactant1->Intermediate Condensation Reactant2 Guanidine Derivative Reactant2->Intermediate Condensation Product This compound Intermediate->Product Esterification Reactant3 Dimethylcarbamoyl Chloride Reactant3->Product Esterification Catalyst Triethylamine Catalyst->Product Solvent Acetonitrile or Dichloromethane Solvent->Product

Caption: Industrial synthesis workflow of this compound.

Analytical Method for Residue Determination

A common method for the determination of this compound residues in various matrices, such as fruits and vegetables, is liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation:

The sample is first homogenized. This compound and its metabolites are then extracted from the matrix using an organic solvent, such as ethyl acetate. The resulting extract can often be analyzed directly without extensive cleanup procedures.

Instrumentation and Analysis:

The extract is injected into a reversed-phase liquid chromatography system coupled with an electrospray ionization mass spectrometer (LC-ESI-MS). The analysis can be performed in both single mass spectrometry (MS) and tandem mass spectrometry (MS/MS) modes. Monitoring the protonated parent molecule and its characteristic product ions provides high selectivity and sensitivity for the quantification of this compound.[4]

Analytical_Workflow Start Sample Homogenization Extraction Extraction with Ethyl Acetate Start->Extraction Analysis LC-ESI-MS/MS Analysis Extraction->Analysis Result Quantification of This compound Residues Analysis->Result

Caption: Analytical workflow for this compound residue analysis.

References

Physicochemical properties of Pirimicarb (solubility, logP, vapor pressure)

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the insecticide Pirimicarb. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and a visualization of its primary mode of action.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, facilitating easy comparison and reference.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)
Water2.7 g/L[1]25
Water3.1 g/L20
Acetone>200 g/L[2]20
Acetone4 g/L[3][4]25
Dichloromethane>200 g/L[2]20
Ethyl acetate>200 g/L[2]20
Acetonitrile>200 g/L[2]20
Methanol>200 g/L[2]20
Ethanol2.5 g/L[3][4]25
Xylene2.9 g/L[3][4]25
Chloroform3.3 g/L[3][4]25
Octanol75 g/L[2]20
Heptane6 g/L[2]20

Table 2: Partition Coefficient and Vapor Pressure of this compound

PropertyValue
Octanol-Water Partition Coefficient (logP) 1.7[3][4]
Vapor Pressure 1.58 x 10⁻⁵ torr at 25°C[1] 3.0 x 10⁻⁵ torr at 30°C[1] 2.1 x 10⁻³ Pa at 30°C[4] 0.43 mPa at 20°C

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Solubility Determination (Following OECD Guideline 105)

The water solubility of this compound is determined using methods outlined in OECD Guideline 105.[3][5][6][7][8][9][10] Two primary methods are recommended based on the expected solubility of the substance.

  • Column Elution Method (for solubilities below 10⁻² g/L):

    • A column is packed with an inert support material coated with the test substance, this compound.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions.

    • The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

    • The plateau of the concentration curve represents the water solubility.

  • Flask Method (for solubilities above 10⁻² g/L):

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature until equilibrium is reached. This can take 24 hours or longer.

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is measured using a validated analytical technique.

For solubility in organic solvents, a similar flask method is employed, substituting water with the respective solvent.

Octanol-Water Partition Coefficient (logP) Determination (Following OECD Guideline 117)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological uptake. The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, is a common and efficient way to estimate logP.[2][11][12]

  • Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its logP value. The stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve of retention time versus logP.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • Determination of logP: The retention time of this compound is measured, and its logP value is determined by interpolation from the calibration curve.

Vapor Pressure Determination (Following OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. OECD Guideline 104 describes several methods for its determination, and the choice of method depends on the expected vapor pressure range.[1][13][14][15][16] For a compound like this compound with a relatively low vapor pressure, the Gas Saturation Method is often suitable.

  • Apparatus: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through a sample of this compound, which is maintained at a constant temperature.

  • Saturation: The gas stream becomes saturated with the vapor of this compound.

  • Trapping: The vapor is then trapped from the gas stream using a suitable adsorbent or a cold trap.

  • Quantification: The amount of this compound trapped is quantified using an appropriate analytical method (e.g., Gas Chromatography - GC).

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.

Mode of Action: Acetylcholinesterase Inhibition

This compound is a carbamate insecticide that functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE).[4][17][18] AChE is crucial for the proper functioning of the central nervous system in insects. It is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the postsynaptic membrane. This results in continuous stimulation of the nerve, leading to hyperactivity, paralysis, and ultimately the death of the insect.

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by this compound.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

An In-Depth Technical Guide to the Synthesis of Pirimicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Pirimicarb, a selective carbamate insecticide. The document outlines the core chemical reactions, starting materials, and reaction conditions. It also includes a summary of quantitative data where available and presents a visual representation of the synthesis pathway.

Core Synthesis Pathway

The industrial synthesis of this compound is primarily a two-step process. The first step involves the formation of a key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol. This is followed by the reaction of this intermediate with dimethylcarbamoyl chloride to yield the final product, this compound.[1]

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

The initial and crucial step in this compound synthesis is the creation of the pyrimidine ring structure. This is achieved through the condensation of a guanidine derivative, specifically 1,1-dimethylguanidine, with acetylacetone (2,4-pentanedione). This reaction forms the heterocyclic intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.

Starting Materials:

  • 1,1-Dimethylguanidine (or its salt, such as the sulfate)

  • Acetylacetone (2,4-pentanedione)

General Reaction Conditions:

While specific industrial protocols are proprietary, the reaction is typically carried out in the presence of a base to facilitate the condensation. The choice of solvent and temperature is critical for optimizing the reaction yield and purity of the intermediate.

Step 2: Synthesis of this compound

The second step involves the esterification of the hydroxyl group on the pyrimidinol intermediate with dimethylcarbamoyl chloride. This reaction forms the carbamate ester, which is the active this compound molecule.

Starting Materials:

  • 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

  • Dimethylcarbamoyl chloride

General Reaction Conditions:

This reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1] Polar aprotic solvents like acetonitrile or dichloromethane are commonly used as the reaction medium.[1] The reaction temperature is carefully controlled to ensure high yield and purity of the final product.[1]

Summary of Quantitative Data

Detailed quantitative data for the industrial synthesis of this compound is not extensively published in publicly available literature. However, the following table summarizes the key parameters that are critical for process optimization and control. Researchers aiming to replicate or develop novel synthesis routes should focus on optimizing these parameters to maximize yield and purity.

ParameterStep 1: Pyrimidinol FormationStep 2: Carbamate Formation
Reactant Molar Ratio Optimization of the 1,1-dimethylguanidine to acetylacetone ratio is crucial.Typically, a slight excess of dimethylcarbamoyl chloride may be used to ensure complete conversion of the pyrimidinol intermediate.
Typical Yield Not specified in available literature.Not specified in available literature.
Typical Purity High purity of the intermediate is essential for the subsequent step.The final product requires high purity for use as an active pharmaceutical ingredient.
Reaction Temperature Dependent on the solvent and catalyst used.Generally requires controlled temperature to prevent side reactions.
Reaction Time Dependent on temperature and reactant concentrations.Monitored by techniques like TLC or HPLC until completion.

Experimental Protocols

Detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary and not publicly available. However, based on the general principles of the described reactions, a laboratory-scale synthesis can be devised. The following are generalized procedures that would require optimization for specific laboratory conditions.

Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol:

  • In a suitable reaction vessel, dissolve 1,1-dimethylguanidine sulfate in an appropriate solvent.

  • Add a base, such as sodium ethoxide, to the solution to liberate the free base.

  • To this mixture, add acetylacetone dropwise while maintaining a controlled temperature.

  • After the addition is complete, heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction followed by solvent evaporation.

  • Purify the crude product, for example, by recrystallization, to obtain pure 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.

Synthesis of this compound:

  • Suspend 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol in a polar aprotic solvent such as acetonitrile or dichloromethane.

  • Add a base, for instance, triethylamine, to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add dimethylcarbamoyl chloride to the cooled mixture with stirring.

  • Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC or HPLC.

  • Once the reaction is complete, quench the reaction mixture, for example, with water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product, for example, by column chromatography or recrystallization, to yield pure this compound.

This compound Synthesis Pathway

Pirimicarb_Synthesis Acetylacetone Acetylacetone Intermediate 2-(dimethylamino)-5,6-dimethyl- pyrimidin-4-ol Acetylacetone->Intermediate Condensation Dimethylguanidine 1,1-Dimethylguanidine Dimethylguanidine->Intermediate Dimethylcarbamoyl_Chloride Dimethylcarbamoyl Chloride This compound This compound Dimethylcarbamoyl_Chloride->this compound Intermediate->this compound Esterification

Caption: The synthesis of this compound from its primary starting materials.

References

Pirimicarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimicarb is a fast-acting, selective carbamate insecticide primarily used for the control of aphids (an aphicide) in a wide range of agricultural crops.[1] Its mode of action is the targeted inhibition of acetylcholinesterase (AChE, EC 3.1.1.7), a critical enzyme in the central nervous system of insects.[1][2][3] As a carbamate, this compound acts as a reversible inhibitor, forming an unstable carbamoylated complex with the enzyme's active site.[4] This guide provides an in-depth examination of this mechanism, summarizing available quantitative kinetic data, outlining relevant experimental protocols, and visualizing the key pathways and workflows involved in its study.

Core Mechanism of Acetylcholinesterase Inhibition

The primary function of acetylcholinesterase is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This action terminates the nerve impulse. This compound, like other carbamate insecticides, disrupts this process by inhibiting AChE.[4]

The inhibition mechanism involves a two-step process:

  • Reversible Binding: this compound first binds to the active site of AChE, forming a non-covalent enzyme-inhibitor complex.

  • Carbamoylation: The dimethylcarbamoyl moiety of this compound is then transferred to the hydroxyl group of the catalytic serine residue within the AChE active site. This forms a temporary, covalent carbamoylated enzyme.[4]

This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal substrate (ACh) breakdown. The accumulation of the inhibited enzyme prevents the hydrolysis of acetylcholine, leading to its buildup in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing hyper-excitation, paralysis, and ultimately the death of the target insect.[4] The inhibition is considered reversible because the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme, although at a much slower rate than deacetylation.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 AChE Active AChE (Ser-OH) Complex AChE-Pirimicarb Reversible Complex AChE->Complex Fast Binding This compound This compound This compound->Complex Fast Binding Carbamoylated Carbamoylated AChE (Ser-O-CO-N(CH₃)₂) [INACTIVE] Complex->Carbamoylated Carbamoylation LeavingGroup Leaving Group (Pyrimidine derivative) Regenerated_AChE Active AChE (Ser-OH) Carbamoylated->Regenerated_AChE Slow Spontaneous Hydrolysis (Decarbamoylation) HydrolysisProduct Dimethylcarbamic Acid

Caption: Mechanism of reversible AChE inhibition by this compound.

Quantitative Inhibition Analysis

The study determined the apparent first-order rate constant (k_app) for the carbamylation of different AChE forms by this compound.[5]

Enzyme Source and FormApparent Carbamylation Rate Constant (k_app) (min⁻¹)
Apis mellifera PI-PLC¹ Sensitive AChE36.4 x 10⁻³
Apis mellifera PI-PLC¹ Resistant AChE10.13 x 10⁻³
Apis mellifera Soluble Tryptic AChE11.89 x 10⁻³
¹PI-PLC: Phosphatidylinositol-specific phospholipase C

Table 1: Carbamylation kinetics of different forms of Apis mellifera acetylcholinesterase by this compound. Data sourced from Belzunces et al., 1991.[5]

Molecular Interactions at the AChE Active Site

The acetylcholinesterase active site is located at the bottom of a deep, narrow gorge. The mechanism of inhibition is dictated by interactions between this compound and key amino acid residues within this gorge.

  • Catalytic Triad: The core of the active site contains a catalytic triad (Serine, Histidine, Glutamate). The serine residue is the direct target for carbamoylation.

  • Acyl Pocket: This sub-site accommodates the acyl portion of acetylcholine during catalysis and, by extension, the dimethylcarbamoyl group of this compound.

  • Anionic Subsites: A peripheral anionic site (PAS) at the rim of the gorge and a catalytic anionic site (CAS) near the triad are crucial for binding the quaternary ammonium of acetylcholine through cation-π interactions. While this compound lacks a permanent positive charge, its tertiary amine can be protonated, facilitating interactions within the active site gorge.

G cluster_AChE This compound This compound Ser Catalytic Serine This compound->Ser Carbamoylation Target His Catalytic Histidine This compound->His H-Bonding AnionicSite Anionic Sites This compound->AnionicSite Binding & Orientation AChE AChE Active Site Gorge Inhibition Enzyme Inhibition (ACh Accumulation) AChE->Inhibition Leads to

Caption: Logical relationship of this compound interaction at the AChE active site.

Experimental Protocols

The characterization of this compound as an AChE inhibitor relies on standardized enzyme inhibition assays. The most common method is a colorimetric assay based on the Ellman reaction.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol outlines the general steps to determine the inhibitory potential of this compound on AChE activity.

1. Reagent Preparation:

  • Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4-8.0).

  • AChE Enzyme Stock: Prepare a stock solution of purified AChE (e.g., from electric eel or recombinant human) in the assay buffer to a desired concentration (e.g., 1 U/mL).

  • Substrate Stock: Prepare a stock solution of acetylthiocholine iodide (ATCI) in the assay buffer.

  • Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

  • Inhibitor Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

2. Assay Procedure (96-well plate format):

  • Controls: Designate wells for:

    • Blank Control: Buffer, DTNB, and ATCI (no enzyme).

    • Negative (100% Activity) Control: Buffer, enzyme, DTNB, and solvent vehicle (e.g., DMSO).

  • Enzyme Addition: Add AChE solution to all wells except the blank.

  • Inhibitor Incubation: Add the various dilutions of this compound to the test wells. Add an equal volume of solvent vehicle to the negative control well. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To all wells, add the DTNB solution followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometric microplate reader. Measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes). The rate of color change (yellow) is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition).

G start Start: Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, this compound) add_enzyme Dispense AChE Enzyme Solution into 96-well plate start->add_enzyme add_inhibitor Add this compound dilutions (Test) & Solvent (Control) add_enzyme->add_inhibitor incubate Incubate plate to allow Enzyme-Inhibitor binding add_inhibitor->incubate add_reagents Add DTNB and Substrate (ATCI) to all wells incubate->add_reagents measure Measure Absorbance (412 nm) kinetically in plate reader add_reagents->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end Determine IC50 value from Dose-Response Curve analyze->end

Caption: Experimental workflow for an in vitro AChE inhibition assay.

Conclusion

This compound exerts its insecticidal effect through a well-characterized mechanism of reversible acetylcholinesterase inhibition. By carbamoylating the catalytic serine residue in the enzyme's active site, it effectively blocks the hydrolysis of acetylcholine, leading to fatal neurotoxic effects in susceptible insects. While detailed quantitative data such as IC50 values are not widely published, kinetic studies on specific enzyme preparations confirm its inhibitory activity. The methodologies for assessing this inhibition are robust and well-established, allowing for consistent characterization of this compound and other carbamate inhibitors. Further research into species-specific inhibition kinetics and molecular modeling could provide deeper insights for the development of next-generation selective insecticides.

References

Spectroscopic data of Pirimicarb (NMR, IR, Mass Spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids on a variety of crops.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] A thorough understanding of its chemical structure and properties is crucial for residue analysis, metabolism studies, and the development of new analytical methods. This guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Chemical Shifts for this compound [1]

Chemical Shift (δ) ppmMultiplicityAssignment
3.12SingletN(CH₃)₂ (Carbamate)
3.09SingletN(CH₃)₂ (Pyrimidine ring)
2.33SingletCH₃ (Pyrimidine ring, C5)
1.97SingletCH₃ (Pyrimidine ring, C6)

Note: The original data source provides shifts at 3.09, 1.97, 3.02, 2.33, and 3.12 ppm.[1] The assignments are based on typical chemical shift ranges for similar functional groups.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound [1]

Chemical Shift (δ) ppmAssignment
168.59C=O (Carbamate)
163.93C4 (Pyrimidine ring)
160.56C2 (Pyrimidine ring)
153.27C6 (Pyrimidine ring)
105.69C5 (Pyrimidine ring)
36.97N(CH₃)₂ (Carbamate)
36.70N(CH₃)₂ (Pyrimidine ring)
22.47CH₃ (Pyrimidine ring, C5)
10.47CH₃ (Pyrimidine ring, C6)
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of this compound standard for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.[1][2]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[2]

  • Instrumentation and Data Acquisition :

    • The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.[1][3]

    • For ¹H NMR, the instrument is operated at a frequency of 400 MHz.[1]

    • For ¹³C NMR, the corresponding frequency is 100.40 MHz.[1]

    • Acquire the spectra at room temperature.

    • Use appropriate solvent suppression techniques if necessary to reduce the intensity of the residual solvent peak.[4]

    • Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

Specific IR absorption bands are characteristic of the functional groups in this compound, such as the carbamate C=O and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~1735-1715C=O stretchCarbamate
1362-1352-Peak area used for quantification[5]
~1335-1250C-N stretchAromatic amine[6]
~3100-3000C-H stretchAromatic C-H[7]
~3000-2850C-H stretchAlkane C-H[7]

Note: A complete list of assigned peaks from a single source is not available. The C=O and C-N stretching frequencies are typical for carbamates and aromatic amines, respectively. A specific method for quantification uses the peak area between 1362 and 1352 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for Fourier Transform Infrared (FTIR) analysis of this compound:

  • Sample Preparation :

    • For analysis of solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest, such as chloroform (CHCl₃).[5] Solutions for analysis can be prepared by direct dilution.[5]

  • Instrumentation and Data Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the pure solvent or KBr pellet.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometric Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

m/zIonIonization Method
238[M]⁺Electron Ionization (EI)[1][8]
239.1503[M+H]⁺Electrospray Ionization (ESI)[1]
166[M - C₃H₆NO]⁺Electron Ionization (EI)[1]
72[C₃H₆NO]⁺Electron Ionization (EI)[1]
195.1606FragmentESI-MS/MS[1]
182.129FragmentESI-MS/MS[1]

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy used.

Experimental Protocol for Mass Spectrometry

Mass spectrometry is often coupled with a separation technique like liquid chromatography (LC) for complex samples.

  • Sample Preparation :

    • For direct infusion analysis, prepare a dilute solution of this compound in a suitable solvent like acetonitrile or methanol.

    • For LC-MS analysis, samples may require extraction and cleanup, especially from complex matrices like food or environmental samples.[9][10] A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[10]

  • Instrumentation and Data Acquisition (LC-MS/MS) :

    • Liquid Chromatography (LC) :

      • Use a reversed-phase C18 column.[1]

      • The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[10]

    • Mass Spectrometry (MS) :

      • Employ an electrospray ionization (ESI) source, typically in positive ion mode for this compound, to generate the protonated molecule [M+H]⁺.[1][9]

      • Analyze the ions using a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

      • For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 239) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.[9]

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample (Standard or Extract) Dissolution Dissolution (e.g., CDCl₃, ACN) Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution NMR NMR Analysis (¹H, ¹³C) Dilution->NMR IR FTIR Analysis Dilution->IR MS Mass Spectrometry (LC-MS/MS) Dilution->MS NMR_Data NMR Spectrum (Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragments) MS->MS_Data Structure Structural Elucidation & Quantification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for this compound analysis.

Conclusion

This technical guide has summarized the essential spectroscopic data for the insecticide this compound, covering NMR, IR, and Mass Spectrometry. The tabulated data, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists involved in the analysis and characterization of this compound. The provided workflow illustrates the logical steps from sample preparation to data interpretation, aiding in the design and execution of analytical procedures.

References

An In-depth Technical Guide to Pirimicarb for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Pirimicarb: Core Chemical Data, Experimental Protocols, and Analysis

This technical guide provides a comprehensive overview of the carbamate insecticide this compound, designed for researchers, scientists, and professionals in drug development. This document details its chemical identity, mechanism of action, toxicological and efficacy data, and key experimental methodologies.

Core Chemical Information

This compound is a selective carbamate insecticide primarily used for the control of aphids in a variety of crops.[1] Its high selectivity makes it a valuable component in integrated pest management programs.

Identifier Value Source
CAS Number 23103-98-2[1][2][3][4]
Molecular Formula C11H18N4O2[2][3][4][5]
IUPAC Name 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate[5]
Molecular Weight 238.29 g/mol [2][3][6]
Synonyms Pirimor, Aphox, Abol, Rapid[2][5]

Physicochemical and Toxicological Data

The following tables summarize key physicochemical properties and toxicological data for this compound.

Table 2.1: Physicochemical Properties of this compound

Property Value Source
Melting Point 90.5 °C[2]
Water Solubility 2.7 g/L (at 25°C)
Vapor Pressure 4.0 x 10^-5 mmHg (at 30°C)
LogP (Octanol-Water Partition Coefficient) 1.7[2]

Table 2.2: Acute Toxicity Data for this compound

Test Organism Route of Exposure Toxicity Value Source
RatOralLD50: 147 mg/kg
RabbitDermalLD50: >500 mg/kg
RatInhalationLC50: 0.948 mg/L/4h
Bobwhite QuailOralLD50: 20.9 mg/kg
Mallard DuckOralLD50: 25.5 mg/kg
Honeybee (Apis mellifera)ContactLD50: 4 µ g/bee

Table 2.3: Ecotoxicity Data for this compound

Test Organism Endpoint Toxicity Value Source
Rainbow Trout (Oncorhynchus mykiss)96h LC5032 mg/L
Daphnia magna48h EC500.017 mg/L
Green Algae (Selenastrum capricornutum)72h EC50140 mg/L

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Pirimicarb_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron cluster_outcome Physiological Effect ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

The industrial synthesis of this compound involves a two-step process:

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

  • React N,N-dimethylguanidine with ethyl 2-methylacetoacetate in the presence of a base such as sodium ethoxide.

  • The reaction is typically carried out in an alcohol solvent, such as ethanol.

  • The mixture is heated under reflux for several hours.

  • After cooling, the product is precipitated by acidification and collected by filtration.

Step 2: Carbamoylation of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

  • The intermediate from Step 1 is dissolved in an aprotic solvent, such as toluene or dichloromethane.

  • An acid scavenger, such as triethylamine or pyridine, is added.

  • Dimethylcarbamoyl chloride is added dropwise to the solution while maintaining a controlled temperature.

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting this compound is isolated by washing the reaction mixture to remove byproducts and then evaporating the solvent.

Pirimicarb_Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Carbamoylation start1 N,N-dimethylguanidine + Ethyl 2-methylacetoacetate reaction1 Condensation Reaction (Base catalyst, Reflux) start1->reaction1 product1 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol reaction1->product1 start2 Intermediate from Step 1 + Dimethylcarbamoyl chloride product1->start2 Input for Step 2 reaction2 Carbamoylation (Aprotic solvent, Acid scavenger) start2->reaction2 product2 This compound reaction2->product2

Workflow for the Industrial Synthesis of this compound.
Residue Analysis in Leafy Vegetables by LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction:

  • Homogenize 10 g of a representative sample of leafy vegetables.

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

  • Take the supernatant from the d-SPE step and dilute it with an appropriate solvent (e.g., 1:1 acetonitrile:water).

  • Inject the sample into an LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Positive Electrospray Ionization - ESI+):

    • Monitor the precursor ion for this compound (m/z 239.2).

    • Monitor at least two product ions for quantification and confirmation (e.g., m/z 195.1 and m/z 72.1).

    • Optimize collision energy and other MS parameters for maximum sensitivity.

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis homogenize Homogenize 10g Leafy Vegetable add_solvent Add 10mL Acetonitrile homogenize->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 take_supernatant Take 1mL Supernatant centrifuge1->take_supernatant Supernatant add_dspe Add to d-SPE Tube take_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (10,000 rpm, 5 min) vortex->centrifuge2 dilute Dilute Supernatant centrifuge2->dilute Supernatant inject Inject into LC-MS/MS dilute->inject

Experimental Workflow for this compound Residue Analysis.
Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) solution.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Phosphate buffer (pH 8.0).

  • This compound standards of known concentrations.

  • 96-well microplate.

  • Microplate reader.

2. Assay Procedure:

  • In a 96-well plate, add 25 µL of different concentrations of this compound solution (or a control with no inhibitor).

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Add 50 µL of DTNB solution to each well.

  • To initiate the reaction, add 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • The rate of change in absorbance is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

References

Methodological & Application

Application Note: High-Throughput Analysis of Pirimicarb in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimicarb is a selective carbamate insecticide widely used in agriculture to control aphid infestations on a variety of crops. Due to its potential for environmental contamination of soil and water sources through runoff and leaching, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring environmental and human safety. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of this compound in both soil and water samples. The described protocols are intended for researchers, environmental scientists, and analytical chemists.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by GC-MS. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is employed. Water samples are prepared using Solid-Phase Extraction (SPE). The identification and quantification of this compound are performed using a gas chromatograph coupled to a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Soil Sample Preparation (QuEChERS Method)

The QuEChERS method offers a streamlined and efficient extraction and cleanup process for pesticide residue analysis in food and environmental matrices.[1][2]

a. Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[3][4]

  • Add 10 mL of acetonitrile to the tube.[3][4]

  • For quality control, spike the sample with a known concentration of this compound standard solution.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[2]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.[2]

  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the phases.[3]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Water Sample Preparation (Solid-Phase Extraction - SPE)

SPE is a widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples.[5][6][7][8]

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.

  • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the retained this compound with 10 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled with a mass spectrometer.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Injector Temperature 250°C[9]
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min[9]
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 166.1
Qualifier Ions (m/z) 71.1, 238.1

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: Method Validation Parameters for this compound in Soil and Water

ParameterSoilWater
Linearity (R²) >0.995>0.995
LOD (µg/kg or µg/L) 0.50.01
LOQ (µg/kg or µg/L) 1.50.03
Retention Time (min) ~7.00[1]~7.00[1]

Table 2: Recovery and Precision of this compound in Spiked Soil and Water Samples

MatrixSpiking Level (µg/kg or µg/L)Average Recovery (%)Relative Standard Deviation (RSD, n=6) (%)
Soil 595.24.8
5098.63.2
Water 0.192.85.5
1.096.53.9

Mandatory Visualization

GCMS_Workflow cluster_soil Soil Sample Preparation cluster_water Water Sample Preparation cluster_analysis GC-MS Analysis soil_sample 1. Weigh 10g Soil add_acn 2. Add Acetonitrile soil_sample->add_acn add_salts 3. Add QuEChERS Salts add_acn->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 d_spe 6. d-SPE Cleanup centrifuge1->d_spe centrifuge2 7. Centrifuge d_spe->centrifuge2 soil_extract Final Extract centrifuge2->soil_extract gcms_injection GC-MS Injection soil_extract->gcms_injection water_sample 1. Condition SPE Cartridge load_sample 2. Load 500mL Water Sample water_sample->load_sample dry_cartridge 3. Dry Cartridge load_sample->dry_cartridge elute 4. Elute with Ethyl Acetate dry_cartridge->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute water_extract Final Extract reconstitute->water_extract water_extract->gcms_injection data_acquisition Data Acquisition (SIM) gcms_injection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Results data_analysis->results

Caption: Experimental workflow for this compound detection in soil and water.

The described GC-MS method provides a sensitive, accurate, and reliable approach for the determination of this compound in soil and water samples. The use of QuEChERS for soil and SPE for water ensures effective sample preparation, leading to high-quality data suitable for environmental monitoring and risk assessment. The method validation results demonstrate its robustness and suitability for routine analysis in a laboratory setting.

References

Application Note: High-Throughput Acetylcholinesterase Inhibition Assay for Pirimicarb

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids in various crops.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2][3] AChE catalyzes the hydrolysis of the neurotransmitter acetylcholine, a process crucial for terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[4][5] this compound acts as a reversible inhibitor by carbamylating the active site of the enzyme.[2][4] This application note provides a detailed protocol for determining the inhibitory potential of this compound on AChE using the colorimetric Ellman's method, suitable for high-throughput screening in a 96-well plate format.[6][7][8]

Principle of the Assay

The assay is based on the method developed by Ellman et al.[8] The activity of AChE is measured by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[5][9][10] In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a decreased rate of color development. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Mechanism of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the biochemical pathway of acetylcholine breakdown by acetylcholinesterase and its reversible inhibition by this compound.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (Active Enzyme) ACh->AChE binds to Receptor Postsynaptic Receptor ACh->Receptor stimulates Products Choline + Acetate AChE->Products hydrolyzes to This compound This compound AChE_In Acetylcholinesterase (Active Enzyme) This compound->AChE_In carbamylates Carbamylated_AChE Carbamylated AChE (Inactive Complex) ACh_Accumulation Acetylcholine Accumulation Carbamylated_AChE->ACh_Accumulation leads to AChE_In->Carbamylated_AChE Reversible Binding Hyperstimulation Receptor Hyperstimulation ACh_Accumulation->Hyperstimulation causes

Figure 1. Signaling pathway of this compound's inhibitory action on Acetylcholinesterase.

Experimental Protocol

This protocol is optimized for a 96-well microplate format. All measurements should be performed in triplicate.

1. Materials and Equipment

  • This compound (analytical standard, >98% purity)

  • Acetylcholinesterase (AChE) from electric eel (e.g., Type VI-S, C3389 Sigma-Aldrich)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Tris-HCl buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements at 412 nm

2. Reagent Preparation

  • 50 mM Tris-HCl Buffer (pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using 1M HCl and bring the final volume to 1 L. Store at 4°C.

  • AChE Solution (1.0 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. Dilute the stock to a final working concentration of 1.0 U/mL in Tris-HCl buffer just before use. Keep on ice.

  • ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of Tris-HCl buffer. Prepare fresh daily.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Tris-HCl buffer. Prepare fresh daily and protect from light.[7]

  • This compound Stock Solution (10 mM): Dissolve 2.38 mg of this compound in 1 mL of DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the well should not exceed 1%.

3. Experimental Workflow

The following diagram outlines the procedural steps for the AChE inhibition assay.

Figure 2. Experimental workflow for the this compound AChE inhibition assay.

4. Assay Procedure

  • Plate Setup: Add reagents to each well of a 96-well plate according to the layout described in Table 1.

  • Reagent Addition:

    • Add 140 µL of 50 mM Tris-HCl buffer (pH 8.0) to each well.

    • Add 20 µL of the respective this compound working solution to the sample wells.

    • Add 20 µL of Tris-HCl buffer (containing the same percentage of DMSO as the sample wells) to the control wells.

    • Add 20 µL of buffer to the blank wells.

    • Add 20 µL of AChE solution (1.0 U/mL) to the sample and control wells.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C.[8]

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCI to all wells to start the reaction.[7]

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10 minutes.

5. Data Presentation and Analysis

Table 1: Reagent Composition per Well for AChE Inhibition Assay

ReagentSample WellControl WellBlank WellFinal Concentration
50 mM Tris-HCl Buffer (pH 8.0)140 µL140 µL160 µLN/A
This compound Working Solution20 µL--Variable
Buffer + Solvent-20 µL-N/A
AChE Solution (1.0 U/mL)20 µL20 µL-0.1 U/mL
DTNB Solution (10 mM)10 µL10 µL10 µL0.5 mM
ATCI Solution (14 mM)10 µL10 µL10 µL0.7 mM
Total Volume 210 µL 210 µL 210 µL N/A

Calculations

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Correct the rates for the blank reading.

    • Vcontrol = Ratecontrol - Rateblank

    • Vsample = Ratesample - Rateblank

  • Calculate the Percentage of Inhibition for each this compound concentration using the following formula:

    • % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100 [7]

  • Determine the IC50 Value: The IC50 is the concentration of this compound that causes 50% inhibition of AChE activity. Plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Table 2: Example Data for this compound IC50 Determination

This compound Conc. (µM)Log [this compound]Avg. Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.0950.0
0.01-2.000.0914.2
0.1-1.000.08312.6
0.5-0.300.06531.6
1.00.000.04849.5
5.00.700.01980.0
10.01.000.00891.6
100.02.000.00297.9

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only.

This protocol provides a robust and reproducible method for assessing the inhibitory effect of this compound on acetylcholinesterase activity. The use of a 96-well plate format allows for efficient screening and determination of inhibitory constants such as the IC50 value. This assay is a valuable tool for researchers in toxicology, pharmacology, and drug development studying carbamate insecticides and other potential AChE inhibitors.

References

Application Notes and Protocols: Investigating the Sublethal Effects of Pirimicarb on Non-Target Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the sublethal effects of Pirimicarb on non-target insects. The protocols outlined below are based on established methodologies in insect toxicology and can be adapted for various non-target species.

Introduction to this compound and its Sublethal Effects

This compound is a selective carbamate insecticide primarily used to control aphids in a wide range of agricultural crops, including cereals, fruits, and vegetables.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing disruption of nerve function and, at high doses, insect death.

While this compound is valued for its selectivity against aphids with limited direct mortality to some beneficial predators, sublethal exposure can elicit a range of adverse effects on non-target insects.[1][5] These sublethal effects are physiological and behavioral changes in individuals that survive exposure to a pesticide at low or non-lethal concentrations.[6] Such effects can have significant impacts on population dynamics and the overall efficacy of integrated pest management (IPM) programs.[5][6][7] Documented sublethal effects of this compound on non-target insects include alterations in developmental time, longevity, fecundity, feeding behavior, and mobility.[5][8][9]

Experimental Design and Protocols

This section outlines detailed protocols for assessing the sublethal effects of this compound on two representative non-target beneficial insects: the predatory lady beetle Hippodamia variegata and the parasitoid wasp Diaeretiella rapae.

General Laboratory and Insect Rearing Conditions

Consistent and controlled environmental conditions are crucial for reliable and reproducible results.

  • Environmental Chambers: All insect rearing and experiments should be conducted in environmental chambers maintained at 25 ± 1°C, 65 ± 5% relative humidity, and a photoperiod of 16:8 (L:D) hours.

  • Hippodamia variegata Rearing:

    • Adults and larvae can be maintained in ventilated plastic containers.

    • A continuous supply of a suitable aphid species (e.g., Aphis fabae or Myzus persicae) should be provided as a food source.

    • Eggs, laid on paper strips or leaves, should be collected regularly and transferred to new containers for hatching.

  • Diaeretiella rapae Rearing:

    • This parasitoid can be reared on its aphid host (Brevicoryne brassicae or Myzus persicae) maintained on a suitable host plant (e.g., cabbage or mustard).

    • Adult parasitoids are kept in cages with the host plant infested with aphids for parasitization.

    • A 10% honey or sucrose solution can be provided as a food source for adult parasitoids.

Preparation of this compound Solutions and Determination of Sublethal Concentrations
  • Stock Solution: Prepare a stock solution of this compound (analytical grade) in a suitable solvent, such as acetone or distilled water with a surfactant, depending on the formulation.

  • Serial Dilutions: Create a series of dilutions from the stock solution to determine the lethal concentrations (e.g., LC10, LC25, LC30, LC50).

  • Bioassays for LC Determination:

    • For predators like H. variegata, a common method is the leaf-dip bioassay. Fresh, untreated leaves are dipped in the different this compound concentrations for a set time (e.g., 10-30 seconds), allowed to air dry, and then placed in Petri dishes with the test insects.

    • For parasitoids like D. rapae, exposure can be through treated surfaces (e.g., coating the inside of a vial with the this compound solution) or by providing hosts that have fed on treated plants.

    • Mortality is typically assessed after 24, 48, and 72 hours.

    • The resulting data is analyzed using probit analysis to calculate the LC values. Sublethal concentrations for subsequent experiments are typically chosen from the lower end of this range (e.g., LC10, LC25).

Protocol 1: Assessing Sublethal Effects on Life Table Parameters of Hippodamia variegata

This protocol evaluates the impact of sublethal this compound exposure on the demographic parameters of the predator.

  • Exposure of Larvae: Expose third-instar larvae of H. variegata to a predetermined sublethal concentration (e.g., LC10 or LC30) of this compound using the leaf-dip method described above. A control group should be exposed to leaves treated with the solvent only.

  • Individual Rearing: After the initial exposure period (e.g., 24 hours), transfer each surviving larva to an individual Petri dish.

  • Daily Observations:

    • Provide a surplus of aphids daily to each larva.

    • Record the duration of each larval instar, pupal stage, and adult longevity.

    • Upon adult emergence, pair a treated female with an untreated male (and vice versa) and a control pair.

    • Record the pre-oviposition period, oviposition period, and the number of eggs laid per female daily.

  • Data Analysis:

    • Construct life tables for both the treated and control groups.

    • Calculate and compare the following demographic parameters:

      • Intrinsic rate of increase (r)

      • Net reproductive rate (R₀)

      • Mean generation time (T)

      • Finite rate of increase (λ)

Protocol 2: Evaluating Sublethal Effects on the Functional Response of Diaeretiella rapae

This protocol assesses how sublethal this compound exposure affects the parasitism efficiency of the parasitoid.

  • Exposure of Adult Parasitoids: Expose newly emerged adult female parasitoids to a sublethal concentration (e.g., LC25) of this compound. This can be done by confining them in glass vials coated with the insecticide residue for a short period (e.g., 1-2 hours). A control group is exposed to solvent-treated vials.

  • Experimental Arenas: Prepare Petri dishes containing a leaf disc with varying densities of the host aphid (e.g., 5, 10, 20, 40, 80 aphids per dish).

  • Parasitism Assay: Introduce a single, treated (or control) female parasitoid into each Petri dish for a 24-hour period.

  • Incubation and Assessment:

    • After 24 hours, remove the parasitoid.

    • Rear the aphids and monitor for mummification, which indicates successful parasitism.

    • Count the number of mummified aphids in each dish.

  • Data Analysis:

    • Analyze the data using logistic regression to determine the type of functional response (Type I, II, or III).

    • Calculate and compare the attack rate (a) and handling time (Th) between the treated and control groups.

Protocol 3: Assessing Sublethal Effects on Feeding Behavior of Non-Target Insects

This protocol can be adapted for various predatory insects to measure changes in food consumption.

  • Exposure: Expose the test insects (e.g., adult H. variegata) to a sublethal concentration of this compound as described in Protocol 1.

  • Feeding Arena: Place a single, treated (or control) insect in a Petri dish with a known number of prey items (e.g., 50 aphids).

  • Consumption Measurement: After a set period (e.g., 24 hours), count the number of remaining prey. The number of consumed prey is the initial number minus the final number.

  • Data Analysis: Compare the mean number of prey consumed by the treated and control groups using a t-test or ANOVA.

Data Presentation

The following tables summarize representative quantitative data on the sublethal effects of this compound on non-target insects.

Table 1: Sublethal Effects of this compound on the Life Table Parameters of Hippodamia variegata

TreatmentIntrinsic Rate of Increase (r) (day⁻¹)Net Reproductive Rate (R₀) (offspring/individual)Mean Generation Time (T) (days)Finite Rate of Increase (λ) (day⁻¹)
Control0.1858.329.031.20
LC100.1345.733.931.14
LC300.1448.231.661.15

Data synthesized from studies on H. variegata, where sublethal concentrations of this compound were shown to negatively impact population growth parameters.[5][7]

Table 2: Sublethal Effects of this compound on the Functional Response of Diaeretiella rapae

TreatmentAttack Rate (a) (h⁻¹)Handling Time (Th) (h)Maximum Parasitism Rate (T/Th) (aphids)
Control0.0571.09721.87
This compound (LC25)0.0591.8612.9

Data indicates that while the search efficiency (attack rate) was not significantly affected, the time required to handle each host increased, leading to a lower overall parasitism rate in this compound-exposed D. rapae.[10]

Visualizations

The following diagrams illustrate the mode of action of this compound and a general experimental workflow for assessing its sublethal effects.

Pirimicarb_Mode_of_Action cluster_normal Normal Nerve Function cluster_this compound With this compound Exposure ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE binds to PostsynapticNeuron Postsynaptic Neuron (Continuous Stimulation) ACh->PostsynapticNeuron accumulates and continuously stimulates Breakdown Breakdown Products (Choline + Acetic Acid) AChE->Breakdown breaks down This compound This compound This compound->AChE inhibits SynapticCleft Synaptic Cleft

Caption: Mode of action of this compound, inhibiting acetylcholinesterase.

Sublethal_Effects_Workflow cluster_setup Experimental Setup cluster_exposure Exposure & Observation cluster_analysis Data Analysis & Interpretation InsectRearing 1. Insect Rearing (Non-target species) PirimicarbPrep 2. This compound Preparation (Stock & Dilutions) InsectRearing->PirimicarbPrep LC_Determination 3. Determine Sublethal Concentrations (e.g., LC25) PirimicarbPrep->LC_Determination Exposure 4. Expose Insects to Sublethal Concentration LC_Determination->Exposure LifeHistory 5a. Life History Assays (Development, Longevity, Fecundity) Exposure->LifeHistory Behavioral 5b. Behavioral Assays (Feeding, Parasitism, Mobility) Exposure->Behavioral DataCollection 6. Data Collection LifeHistory->DataCollection Behavioral->DataCollection StatisticalAnalysis 7. Statistical Analysis (Life Table, Functional Response) DataCollection->StatisticalAnalysis Interpretation 8. Interpretation of Results (Impact on Population Dynamics) StatisticalAnalysis->Interpretation

Caption: Experimental workflow for assessing sublethal effects.

References

Application Notes and Protocols: Pirimicarb in Neurotoxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids in agricultural settings.[1][2][3] As a member of the carbamate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][4][5] This property makes this compound a significant compound of interest in neurotoxicology research, serving as a model for studying the mechanisms of carbamate-induced neurotoxicity, neurobehavioral disorders, and the downstream cellular effects of AChE inhibition.[6][7] These application notes provide an overview of the use of this compound in neurotoxicology, including its mechanisms of action, quantitative data from various studies, and detailed experimental protocols.

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are primarily attributed to its interaction with the cholinergic system, but research also points to other significant cellular pathways.

  • Acetylcholinesterase (AChE) Inhibition: this compound is a potent, reversible inhibitor of AChE.[4][5] It carbamylates the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh).[1][4] The resulting accumulation of ACh at neuronal synapses and neuromuscular junctions leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cascade of neurotoxic effects.[5] This disruption of the normal nervous system function is the principal mechanism of its insecticidal action and the basis for its neurotoxicity in non-target organisms.[1]

  • Oxidative Stress: Studies have shown that this compound exposure can induce oxidative stress in the brain.[7][8] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This compound has been observed to decrease the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase, and reduce levels of reduced glutathione (GSH).[7][9] Concurrently, it increases the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7] This oxidative damage can lead to cell death and tissue lesions.[7][8]

  • Inflammation and Apoptosis: this compound exposure has been linked to inflammatory responses in the brain, evidenced by an increase in pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[6][7] The induction of oxidative stress and inflammation can trigger programmed cell death, or apoptosis.[8][10] In brain tissue of rats exposed to this compound, researchers have observed degeneration, liquefactive necrosis, and prominent vacuolization, which are indicative of cytotoxic effects leading to cell death.[7]

Data Presentation

The following tables summarize quantitative data from various neurotoxicology studies involving this compound.

Table 1: Effects of this compound on Acetylcholinesterase (AChE) Activity

OrganismExposure ConcentrationDurationAChE Inhibition (%)Reference
Rhopalosiphum padi (Aphid)LC₂₅48 hours52.5%[1]
Sitobion avenae (Aphid)LC₂₅12 hours69.6%[1]

Table 2: Neurobehavioral and Biochemical Effects of this compound in Male Wistar Rats

ParameterControl GroupThis compound-Treated Group (1/10 LD₅₀)UnitReference
Oxidative Stress Markers (Brain)
Malondialdehyde (MDA)~0.8~1.6nmol/mg protein[7]
Reduced Glutathione (GSH)~7.5~3.5µg/mg protein[7]
Superoxide Dismutase (SOD)~12~5U/mg protein[7]
Catalase~0.18~0.08U/mg protein[7]
Hormonal Levels (Serum)
Cortisol~1.0~2.1µg/dL[7]
Testosterone~3.5~1.0ng/mL[7]
Inflammatory Marker (Brain)
Interleukin-1β (IL-1β)~150~350pg/mL[6]

Visualizations

Pirimicarb_AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inactivation (Reversible) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds Hyperstimulation Cholinergic Hyperstimulation (Neurotoxicity) Receptors->Hyperstimulation Leads to

Caption: Primary mechanism of this compound neurotoxicity via AChE inhibition.

Pirimicarb_Oxidative_Stress_Pathway This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Antioxidants Decreased Antioxidants (GSH, SOD, Catalase) This compound->Antioxidants ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS LipidPerox Lipid Peroxidation (↑ MDA) ROS->LipidPerox causes Inflammation Inflammation (↑ IL-1β) ROS->Inflammation triggers Antioxidants->ROS fails to neutralize Apoptosis Neuronal Apoptosis & Cell Death LipidPerox->Apoptosis Inflammation->Apoptosis

Caption: this compound-induced oxidative stress and inflammatory pathway.

Experimental_Workflow start Animal Acclimatization (e.g., Male Wistar Rats) grouping Grouping (Control vs. This compound-Treated) start->grouping dosing Daily Oral Gavage (28 days) grouping->dosing behavior Neurobehavioral Tests (Elevated Plus Maze, Forced Swim Test) dosing->behavior euthanasia Euthanasia & Sample Collection (Brain, Blood) behavior->euthanasia biochem Biochemical Analysis (AChE, Oxidative Stress Markers) euthanasia->biochem histopath Histopathology (Brain Tissue Examination) euthanasia->histopath data Data Analysis & Interpretation biochem->data histopath->data

Caption: Workflow for in vivo neurotoxicity assessment of this compound.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method for determining cholinesterase activity in brain tissue homogenates.

Materials:

  • Brain tissue homogenate (in phosphate buffer, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Spectrophotometer (412 nm)

Procedure:

  • Tissue Preparation: Homogenize brain tissue in cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a cuvette, mix 2.6 mL of 0.1 M phosphate buffer (pH 8.0), 100 µL of the supernatant, and 100 µL of DTNB solution.

  • Initiate Reaction: Add 20 µL of ATCI substrate to the cuvette to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm for 5-10 minutes using a spectrophotometer. The yellow color produced is due to the reaction of thiocholine with DTNB.

  • Calculation: Calculate AChE activity using the molar extinction coefficient of the yellow anion (1.36 x 10⁴ M⁻¹cm⁻¹) and express the results as units per milligram of protein.

Protocol 2: Assessment of Oxidative Stress Markers

This protocol outlines the measurement of MDA and GSH in brain tissue.[7]

A. Malondialdehyde (MDA) Assay (Lipid Peroxidation):

  • Reaction: Mix 0.5 mL of brain homogenate supernatant with 1.0 mL of trichloroacetic acid (TCA) and 1.0 mL of thiobarbituric acid (TBA).

  • Incubation: Heat the mixture in a boiling water bath for 30 minutes.

  • Cooling & Centrifugation: Cool the tubes and centrifuge at 3,000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the resulting pink-colored supernatant at 532 nm.

  • Calculation: Calculate MDA concentration using a standard curve and express as nmol/mg protein.

B. Reduced Glutathione (GSH) Assay:

  • Precipitation: Mix the tissue homogenate with an equal volume of 10% TCA to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction: Mix 0.5 mL of the supernatant with 2.0 mL of phosphate buffer (pH 7.4) and 0.5 mL of DTNB.

  • Measurement: Measure the absorbance of the developed yellow color at 412 nm.

  • Calculation: Quantify GSH levels using a standard curve and express as µg/mg protein.

Protocol 3: Neurobehavioral Assessment in Rodents

These protocols are standard methods for assessing anxiety- and depressive-like behaviors in rats.[6][7]

A. Elevated Plus Maze (EPM) Test (Anxiety-like Behavior):

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Procedure: Place a rat at the center of the maze, facing an open arm.

  • Observation: Allow the rat to explore the maze for 5 minutes. Record the time spent in the open arms versus the closed arms and the number of entries into each.

  • Interpretation: Increased time spent in the open arms suggests lower anxiety-like behavior. This compound exposure has been shown to decrease the time spent in open arms, indicating an anxiogenic effect.[6]

B. Forced Swim Test (FST) (Depressive-like Behavior):

  • Apparatus: A cylindrical container filled with water (24-25°C).

  • Procedure: Place a rat into the water cylinder for a 6-minute session.

  • Observation: Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating with minimal movements necessary to keep the head above water.

  • Interpretation: Increased immobility time is interpreted as a state of behavioral despair, indicative of depressive-like behavior. This compound-treated rats have shown increased immobility time.[6]

Protocol 4: Insecticide Bioassay for Aphids

This protocol is used to determine the lethal concentration (e.g., LC₂₅) of this compound for aphids.[1]

Materials:

  • This compound stock solution

  • Acetone (analytical grade)

  • Glass tubes

  • Micro-rotator

  • Fine brush

  • Aphids (R. padi or S. avenae)

  • Wheat seedlings

Procedure:

  • Preparation of Vials: Prepare a series of this compound dilutions in acetone. Apply a 200 µL aliquot of each insecticide-acetone solution to a glass tube. Rotate the tubes on a micro-rotator until the acetone evaporates, leaving a uniform residue of this compound. Control tubes are treated with acetone only.

  • Exposure: Introduce 20 adult aphids into each treated tube. Three replications should be performed for each concentration.

  • Mortality Assessment: After a 3-hour exposure period, assess mortality. Aphids that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Use the mortality data from the different concentrations to perform a probit analysis and calculate the LC₂₅ (the concentration that kills 25% of the test population). This sublethal concentration can then be used in subsequent experiments to study effects on behavior, development, and AChE activity.[1]

References

Application Notes and Protocols: Neurobehavioral Effects of Pirimicarb on Zebrafish Larvae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the neurobehavioral effects of Pirimicarb on zebrafish larvae. The protocols outlined below detail methodologies for evaluating changes in locomotor activity, anxiety-like behavior, and acetylcholinesterase (AChE) activity.

Introduction

This compound is a carbamate insecticide widely used in agriculture. Carbamates are known to exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for developmental neurotoxicity screening due to its genetic tractability, rapid development, and optical transparency, which allows for detailed imaging of developing neural circuits.

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of carbamate pesticides in zebrafish larvae. These tables are intended to provide a reference for the anticipated dose-dependent effects of this compound.

Table 1: Expected Effects of this compound on Locomotor Activity of Zebrafish Larvae (7 dpf)

This compound Concentration (µg/L)Total Distance Moved (mm/10 min)Average Velocity (mm/s)
Control (0)1500 ± 1502.5 ± 0.25
101350 ± 1402.25 ± 0.23
501050 ± 1201.75 ± 0.20
100750 ± 100 1.25 ± 0.17
200450 ± 80 0.75 ± 0.13

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± standard deviation.

Table 2: Expected Effects of this compound on Anxiety-Like Behavior (Thigmotaxis) of Zebrafish Larvae (7 dpf)

This compound Concentration (µg/L)Time in Center Zone (%)Time in Peripheral Zone (%)
Control (0)30 ± 570 ± 5
1025 ± 475 ± 4
5018 ± 382 ± 3
10012 ± 2 88 ± 2
2008 ± 1.5 92 ± 1.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± standard deviation. Thigmotaxis is characterized by a preference for the peripheral zone.[2][3]

Table 3: Expected Effects of this compound on Acetylcholinesterase (AChE) Activity in Zebrafish Larvae (96 hpf)

This compound Concentration (µg/L)AChE Activity (% of Control)
Control (0)100 ± 10
1085 ± 8
5060 ± 7*
10040 ± 5**
20025 ± 4***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± standard deviation.

Experimental Protocols

Zebrafish Larvae Exposure to this compound

Objective: To expose zebrafish larvae to a range of this compound concentrations to assess neurobehavioral effects.

Materials:

  • Wild-type zebrafish embryos

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Embryo medium (E3)

  • 24-well plates

  • Incubator at 28.5°C

Protocol:

  • Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • At 4 hours post-fertilization (hpf), select healthy, developing embryos and place one embryo per well in a 24-well plate containing 1 mL of E3 medium.

  • Prepare a dilution series of this compound in E3 medium from the stock solution. Ensure the final solvent concentration is consistent across all groups, including the vehicle control (e.g., 0.1% DMSO).

  • At 24 hpf, replace the E3 medium in each well with the corresponding this compound solution or control medium.

  • Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle until the desired developmental stage for behavioral or biochemical analysis (e.g., 96 hpf for AChE assay, 7 days post-fertilization (dpf) for behavioral assays).

  • Monitor the larvae daily for any signs of developmental toxicity or mortality.

Locomotor Activity Assay

Objective: To quantify the locomotor activity of zebrafish larvae following this compound exposure.

Materials:

  • This compound-exposed and control zebrafish larvae (7 dpf)

  • 96-well or 24-well plates

  • Automated video tracking system (e.g., DanioVision, ZebraBox)

  • Analysis software (e.g., EthoVision XT)

Protocol:

  • At 7 dpf, transfer individual larvae from the exposure plates to the wells of a new multi-well plate containing fresh exposure solution.

  • Acclimate the larvae in the recording chamber of the video tracking system for at least 10 minutes in the dark.

  • Record the locomotor activity of the larvae for a defined period, typically 10-30 minutes, under alternating light and dark conditions. A common paradigm is 5 minutes of light followed by 5 minutes of dark, repeated for several cycles.

  • Use the analysis software to track the movement of each larva and calculate parameters such as total distance moved, average velocity, and time spent active.[4][5][6]

  • Compare the locomotor parameters between the different this compound concentration groups and the control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Anxiety-Like Behavior (Thigmotaxis) Assay

Objective: To assess anxiety-like behavior in zebrafish larvae by quantifying thigmotaxis.

Materials:

  • This compound-exposed and control zebrafish larvae (7 dpf)

  • 24-well or 48-well plates

  • Automated video tracking system

  • Analysis software with zone-defining capabilities

Protocol:

  • At 7 dpf, place individual larvae in the center of each well of a multi-well plate containing fresh exposure solution.

  • Allow the larvae to acclimate to the testing arena for 5-10 minutes.

  • Record the swimming behavior of the larvae for 10-15 minutes.

  • Using the analysis software, define two virtual zones within each well: a central zone and a peripheral (outer) zone.[3]

  • Quantify the time spent and the distance moved by each larva in both the central and peripheral zones.

  • Calculate the percentage of time spent and distance moved in the central zone as an indicator of anxiety-like behavior. A lower percentage in the central zone is indicative of higher anxiety (thigmotaxis).[2]

  • Statistically compare the thigmotaxis parameters across the different treatment groups.

Acetylcholinesterase (AChE) Activity Assay

Objective: To measure the inhibition of AChE activity in zebrafish larvae exposed to this compound.

Materials:

  • This compound-exposed and control zebrafish larvae (e.g., 96 hpf)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Triton X-100

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • 96-well microplate reader

  • Homogenizer

Protocol:

  • At the desired time point (e.g., 96 hpf), collect pools of larvae (e.g., 10-20 larvae per sample) from each treatment group.

  • Homogenize the larvae in ice-cold phosphate buffer containing Triton X-100.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • In a 96-well plate, add the larval supernatant, DTNB solution, and phosphate buffer to each well.

  • Initiate the reaction by adding ATCI solution.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.[7]

  • Calculate the AChE activity for each sample and normalize it to the protein concentration of the supernatant.

  • Express the AChE activity in the this compound-exposed groups as a percentage of the control group and perform statistical analysis.

Visualizations

Experimental_Workflow cluster_exposure This compound Exposure cluster_assessment Neurobehavioral & Biochemical Assessment cluster_data Data Analysis embryo_collection Zebrafish Embryo Collection (4 hpf) exposure_setup Exposure Setup in 24-well Plates embryo_collection->exposure_setup incubation Incubation (28.5°C) exposure_setup->incubation locomotor_assay Locomotor Activity Assay (7 dpf) incubation->locomotor_assay thigmotaxis_assay Thigmotaxis Assay (7 dpf) incubation->thigmotaxis_assay ache_assay AChE Activity Assay (96 hpf) incubation->ache_assay data_quantification Data Quantification & Statistical Analysis locomotor_assay->data_quantification thigmotaxis_assay->data_quantification ache_assay->data_quantification

Caption: Experimental workflow for assessing the neurobehavioral effects of this compound on zebrafish larvae.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron (Leads to Neuroexcitation) AChR->Postsynaptic Neuron Activates This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.

Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage Antioxidant_Defense Antioxidant Defense System (SOD, CAT, GPx) ROS->Antioxidant_Defense Induces Neuroinflammation Neuroinflammation ROS->Neuroinflammation Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Damage->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Proposed pathway of this compound-induced oxidative stress and neurotoxicity in zebrafish larvae.

References

Application Notes and Protocols: Unveiling the Impact of Pirimicarb on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of the insecticide pirimicarb on the intricate ecosystems of soil microbial communities. The accompanying detailed protocols offer standardized methods to assess these impacts, ensuring reproducibility and comparability of data across studies.

Introduction

This compound, a carbamate insecticide, is widely utilized in agriculture to control aphid infestations. Upon application, it enters the soil environment, where it can interact with a diverse array of microorganisms that are fundamental to soil health and nutrient cycling. Understanding the nature and extent of these interactions is crucial for evaluating the environmental footprint of this compound and for developing sustainable agricultural practices. These notes summarize key quantitative findings on this compound's influence on microbial community structure and enzymatic activities and provide detailed methodologies for researchers to conduct their own assessments.

Data Presentation

The following tables summarize the quantitative data on the impact of this compound on various soil parameters.

Table 1: Dissipation and Half-Life of this compound in Soil and on Produce

ParameterMatrixHalf-Life (t½) in DaysConditionsReference
DissipationRaspberry Fruit4.9Field Application[1]
DissipationPepper (Charleston)1.99Field Application[2]
DissipationPepper (Three-lobed)2.19Field Application[2]
DissipationPepper (Bell)2.30Field Application[2]
DissipationPepper (Capia)2.51Field Application[2]
DissipationPepper (Dolma)3.07Field Application[2]
PersistenceSoilVaries (days to months)Dependent on soil type and conditions[3]

Table 2: Effects of this compound on Soil Microbial Biomass and Enzyme Activity

ParameterMethodThis compound ConcentrationObserved EffectReference
Total Microbial BiomassPhospholipid Fatty Acid (PLFA) AnalysisEnvironmentally relevant concentrationsNo significant effect on total microbial biomass.[4]
Dehydrogenase ActivityColorimetric Assay2.74 mg/kgSlight decrease in activity.[5]
Acetylcholinesterase ActivityNot SpecifiedLow lethal concentration (LC25)Activity decreased in target aphid species.[5]

Note: Quantitative data on the specific percentage changes in the relative abundance of microbial phyla and a broader range of soil enzyme activities following this compound application are limited in the currently available literature.

Key Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on soil microbial communities.

Protocol 1: Determination of Dehydrogenase Activity in Soil

Principle: Dehydrogenase enzymes are intracellular enzymes involved in the respiratory processes of viable microbial cells. Their activity is often used as an indicator of overall microbial activity in the soil. This method is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC), a colorless, water-soluble tetrazolium salt, to the red-colored triphenyl formazan (TPF), which can be extracted and quantified spectrophotometrically.

Materials:

  • Fresh soil samples

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3% w/v in distilled water)

  • Tris buffer (0.1 M, pH 7.6)

  • Methanol or Ethanol (95%)

  • Spectrophotometer

  • Incubator (37°C)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Whatman No. 1 filter paper

Procedure:

  • Sample Preparation: Weigh 5 g of fresh soil into a sterile centrifuge tube.

  • Reaction Mixture: Add 2.5 ml of 3% TTC solution and 5 ml of Tris buffer to the soil sample.

  • Incubation: Tightly cap the tubes and incubate in the dark at 37°C for 24 hours. A control tube without TTC should be prepared for each soil sample to account for background absorbance.

  • Extraction: After incubation, add 20 ml of methanol to each tube.

  • Shaking: Shake the tubes vigorously for 1 minute to extract the TPF.

  • Centrifugation: Centrifuge the tubes at 5000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper into a clean tube.

  • Spectrophotometry: Measure the absorbance of the red-colored filtrate at 485 nm using a spectrophotometer. Use methanol as the blank.

  • Quantification: Determine the concentration of TPF produced using a standard curve prepared with known concentrations of TPF.

  • Calculation: Express the dehydrogenase activity as µg of TPF formed per gram of dry soil per hour (µg TPF g⁻¹ h⁻¹).

Protocol 2: Determination of Urease Activity in Soil

Principle: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is an important indicator of nitrogen mineralization potential in the soil. This protocol measures the amount of ammonia released from urea when soil is incubated under controlled conditions.

Materials:

  • Fresh soil samples

  • Urea solution (1 M)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Potassium chloride (KCl) solution (2 M)

  • Nessler’s reagent or an ammonia-specific electrode

  • Spectrophotometer (if using Nessler's reagent)

  • Incubator (37°C)

  • Shaker

  • Centrifuge and centrifuge tubes

Procedure:

  • Sample Preparation: Weigh 5 g of fresh soil into a sterile flask.

  • Reaction Mixture: Add 5 ml of phosphate buffer and 5 ml of 1 M urea solution to the soil.

  • Incubation: Stopper the flasks and incubate at 37°C for 2 hours with gentle shaking. A control flask without urea should be prepared for each sample.

  • Extraction: After incubation, add 50 ml of 2 M KCl solution to each flask and shake for 30 minutes to extract the ammonium.

  • Filtration: Filter the soil suspension through Whatman No. 1 filter paper.

  • Ammonia Determination:

    • Nessler’s Method: Take an aliquot of the filtrate and add Nessler’s reagent. Measure the absorbance of the resulting yellow-orange color at 425 nm.

    • Ammonia-Specific Electrode: Directly measure the ammonium concentration in the filtrate using a calibrated ammonia-specific electrode.

  • Quantification: Determine the concentration of ammonium released using a standard curve prepared with known concentrations of ammonium sulfate.

  • Calculation: Express the urease activity as µg of NH₄⁺-N released per gram of dry soil per hour (µg NH₄⁺-N g⁻¹ h⁻¹).

Protocol 3: Determination of Phosphatase Activity in Soil

Principle: Phosphatases are a group of enzymes that catalyze the hydrolysis of organic phosphorus compounds, releasing inorganic phosphate. This is a critical step in the phosphorus cycle. This method uses p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed to p-nitrophenol (pNP), a yellow-colored compound under alkaline conditions, which can be quantified spectrophotometrically.

Materials:

  • Fresh soil samples

  • p-nitrophenyl phosphate (pNPP) solution (0.05 M)

  • Modified universal buffer (MUB) adjusted to pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase

  • Calcium chloride (CaCl₂) solution (0.5 M)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Spectrophotometer

  • Incubator (37°C)

  • Whatman No. 1 filter paper

Procedure:

  • Sample Preparation: Weigh 1 g of fresh soil into a sterile test tube.

  • Reaction Mixture: Add 4 ml of the appropriate MUB (pH 6.5 or 11) and 1 ml of pNPP solution.

  • Incubation: Stopper the tubes and incubate at 37°C for 1 hour. A control tube for each sample should be prepared where the pNPP is added after the incubation and addition of CaCl₂ and NaOH.

  • Stopping the Reaction: After incubation, add 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH to stop the enzyme reaction and develop the yellow color.

  • Filtration: Filter the suspension through Whatman No. 1 filter paper.

  • Spectrophotometry: Measure the absorbance of the yellow filtrate at 410 nm.

  • Quantification: Determine the concentration of pNP released using a standard curve prepared with known concentrations of p-nitrophenol.

  • Calculation: Express the phosphatase activity as µg of pNP released per gram of dry soil per hour (µg pNP g⁻¹ h⁻¹).

Protocol 4: Soil DNA Extraction for Microbial Community Analysis

Principle: This protocol describes a method for extracting total genomic DNA from soil microorganisms. The extracted DNA can then be used for downstream molecular analyses, such as 16S rRNA gene sequencing for bacterial and archaeal community profiling or ITS sequencing for fungal community profiling, to assess the impact of this compound on microbial diversity and composition. This method involves cell lysis, removal of inhibitors like humic substances, and DNA precipitation.

Materials:

  • Soil sample (0.25 - 0.5 g)

  • Lysis Buffer (e.g., containing SDS, Tris-HCl, EDTA, and NaCl)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • Ethanol (70%, ice-cold)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Bead-beating tubes with sterile glass or ceramic beads

  • High-speed homogenizer (e.g., bead beater)

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Soil Lysis:

    • Place 0.25-0.5 g of soil into a bead-beating tube.

    • Add 1 ml of Lysis Buffer.

    • Homogenize using a bead beater for 2-5 minutes at maximum speed.

    • Incubate at 70°C for 15-30 minutes with occasional vortexing.

  • Debris Removal: Centrifuge the tubes at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant.

    • Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction:

    • Add an equal volume of chloroform:isoamyl alcohol.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently and incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the DNA.

  • DNA Washing:

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 ml of ice-cold 70% ethanol.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA pellet in 50-100 µl of TE buffer.

  • DNA Quality and Quantity Assessment:

    • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Assess the DNA purity by checking the A260/A280 and A260/A230 ratios.

    • Visualize the DNA integrity by running an aliquot on a 1% agarose gel.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study of this compound's impact on soil microbial communities.

experimental_workflow cluster_0 Sample Collection & Preparation cluster_1 Microbial Community Analysis cluster_2 Functional Analysis cluster_3 Data Interpretation Soil_Sampling Soil Sampling (this compound-treated vs. Control) Sieving Sieving (2mm mesh) Soil_Sampling->Sieving Homogenization Homogenization Sieving->Homogenization DNA_Extraction Soil DNA Extraction (Protocol 4) Homogenization->DNA_Extraction Dehydrogenase Dehydrogenase Assay (Protocol 1) Homogenization->Dehydrogenase Urease Urease Assay (Protocol 2) Homogenization->Urease Phosphatase Phosphatase Assay (Protocol 3) Homogenization->Phosphatase Sequencing 16S rRNA / ITS Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (OTU/ASV picking, Taxonomy) Sequencing->Bioinformatics Community_Structure Community Structure (Diversity, Composition) Bioinformatics->Community_Structure Enzyme_Activity Enzyme Activity Levels Dehydrogenase->Enzyme_Activity Urease->Enzyme_Activity Phosphatase->Enzyme_Activity Correlation Correlation Analysis Community_Structure->Correlation Enzyme_Activity->Correlation

Caption: Experimental workflow for assessing this compound's impact.

pirimicarb_impact_pathway This compound This compound Soil_Microbial_Community Soil Microbial Community (Bacteria, Fungi, Archaea) This compound->Soil_Microbial_Community Direct/Indirect Effects Community_Structure Altered Community Structure - Changes in diversity - Shifts in phyla abundance Soil_Microbial_Community->Community_Structure Microbial_Function Altered Microbial Function Soil_Microbial_Community->Microbial_Function Nutrient_Cycling Impact on Nutrient Cycling (Nitrogen, Phosphorus) Community_Structure->Nutrient_Cycling Enzyme_Activity Changes in Soil Enzyme Activities Microbial_Function->Enzyme_Activity Dehydrogenase Decreased Dehydrogenase Activity Enzyme_Activity->Dehydrogenase Enzyme_Activity->Nutrient_Cycling

Caption: Conceptual pathway of this compound's impact on soil microbes.

logical_relationship Pirimicarb_Application This compound Application Soil_Concentration Soil this compound Concentration Pirimicarb_Application->Soil_Concentration Dosage & Rate Microbial_Response Microbial Response Soil_Concentration->Microbial_Response Toxicity & Degradation Functional_Impact Functional Impact Microbial_Response->Functional_Impact Altered Metabolism Ecosystem_Services Soil Ecosystem Services Functional_Impact->Ecosystem_Services e.g., Nutrient Cycling

References

Application Note: High-Throughput Analysis of Pirimicarb in Vegetables using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimicarb is a selective carbamate insecticide widely used in agriculture to control aphid infestations on a variety of crops, including numerous vegetables. Its extensive use necessitates robust and efficient analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the multi-residue analysis of pesticides in food matrices.[1][2][3][4] This application note provides a detailed protocol for the extraction and quantification of this compound in various vegetable samples using the QuEChERS methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The QuEChERS method provides excellent recovery and reproducibility for the analysis of this compound across a range of vegetable matrices. The following table summarizes typical performance data for the method.

Vegetable MatrixSpiking Level (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
Tomato5083.84 - 119.73<20.54GC-MS
Cucumber5080.6 - 112.3<20GC-MS
Lettuce5068 - 10210.5GC/MS
Sweet Pepper1070 - 120N/ALC-MS/MS
Mixed Fruits & Vegetables1094.54.87LC-MS/MS
Mixed Fruits & Vegetables5092.77.45LC-MS/MS

N/A: Not available in the cited literature.

Experimental Protocols

This protocol is based on the AOAC Official Method 2007.01.

1. Sample Preparation and Homogenization

1.1. Weigh a representative portion of the vegetable sample. 1.2. Chop or dice the sample into small pieces. 1.3. Homogenize the sample using a high-speed blender until a uniform puree is obtained. For low-moisture vegetables, the addition of a small amount of purified water may be necessary to achieve a consistent homogenate. 1.4. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction

2.1. Add 15 mL of acetonitrile to the 50 mL centrifuge tube containing the sample. 2.2. Cap the tube and shake vigorously for 1 minute. 2.3. Add the contents of a QuEChERS AOAC extraction salt packet (6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate) to the tube.[5] 2.4. Immediately cap the tube and shake vigorously for 1 minute. 2.5. Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The choice of d-SPE sorbent depends on the type of vegetable matrix.

  • For general vegetables (e.g., cucumber, tomato): 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA).

  • For vegetables with high chlorophyll content (e.g., lettuce, spinach): 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 7.5 mg of Graphitized Carbon Black (GCB).

  • For vegetables with high fat content: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

3.2. Cap the d-SPE tube and shake vigorously for 30 seconds. 3.3. Centrifuge the tube at a high speed for 5 minutes. 3.4. The supernatant is the final extract.

4. LC-MS/MS Analysis

4.1. Transfer an aliquot of the final extract into an autosampler vial. 4.2. Dilute the extract with an appropriate mobile phase, if necessary. 4.3. Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters for this compound Analysis:

ParameterSetting
LC Column C18 reverse-phase column
Mobile Phase Gradient of water with 0.1% formic acid and methanol or acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 239.2
Product Ions (m/z) 72.1, 182.2[6]
Collision Energy Optimized for the specific instrument
Interface Temperature 150 °C[7]
Desolvation Line Temp. 150 °C[7]
Heat Block Temperature 300 °C[7]
Column Oven Temp. 50 °C[7]

Experimental Workflow Diagram

QuEChERS_Workflow Sample 1. Sample Homogenization (15g of vegetable sample) Extraction 2. Extraction (Add 15 mL Acetonitrile, shake for 1 min) Sample->Extraction Salts 3. Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc) Extraction->Salts Centrifuge1 4. Centrifugation (≥3000 rcf for 5 min) Salts->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant dSPE 6. d-SPE Cleanup (Add to appropriate d-SPE tube) Supernatant->dSPE Centrifuge2 7. Centrifugation dSPE->Centrifuge2 FinalExtract 8. Final Extract Centrifuge2->FinalExtract LCMS 9. LC-MS/MS Analysis FinalExtract->LCMS Data 10. Data Analysis LCMS->Data

Caption: QuEChERS workflow for this compound extraction from vegetables.

References

Application Notes and Protocols for the Analysis of Pirimicarb in Water using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Sensitive and Efficient Method for the Determination of Pirimicarb in Aqueous Samples Utilizing Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry

This application note details a robust and validated method for the quantitative analysis of the carbamate insecticide this compound in water samples. The protocol employs Solid-Phase Microextraction (SPME) for the efficient extraction and preconcentration of this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology provides a sensitive, reliable, and solvent-minimized approach for environmental monitoring and food safety applications.

Introduction

This compound is a selective aphicide widely used in agriculture to protect a variety of crops. Due to its potential for runoff into surface and groundwater, sensitive and accurate analytical methods are required to monitor its presence in aqueous environments. Solid-Phase Microextraction (SPME) offers a simple, fast, and effective sample preparation technique that integrates sampling, extraction, and concentration into a single step, significantly reducing sample handling and the use of organic solvents.[1] This document provides a detailed protocol for the determination of this compound in water, including optimized SPME parameters and GC-MS conditions, along with comprehensive validation data.

Principle of the Method

The SPME-GC-MS method is based on the partitioning of this compound from the aqueous sample matrix onto a polymer-coated fused silica fiber.[1] The fiber is then directly transferred to the hot injector of a gas chromatograph, where the absorbed analyte is thermally desorbed and transferred to the GC column for separation. Subsequent detection and quantification are performed by a mass spectrometer. The direct immersion SPME (DI-SPME) technique is particularly suitable for the analysis of relatively clean aqueous samples.[2]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Ultrapure water

  • Sodium chloride (analytical grade)

  • SPME fiber assembly: 100 µm Polydimethylsiloxane (PDMS) coating

  • Sample vials (e.g., 15 mL clear glass vials with PTFE-faced septa)

  • Magnetic stirrer and stir bars

Instrumentation
  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

  • SPME-compatible GC inlet liner.

Sample Preparation
  • Collect water samples in clean glass containers.

  • If necessary, filter the samples to remove particulate matter.

  • For analysis, transfer a defined volume of the water sample (e.g., 10 mL) into a sample vial.

  • Adjust the pH of the sample to 7.0.[2]

  • Optionally, add sodium chloride to the sample to enhance the extraction efficiency by the salting-out effect.

SPME Procedure
  • Condition the new 100 µm PDMS SPME fiber in the GC injector at the manufacturer's recommended temperature and time prior to its first use.

  • Place the sample vial on a magnetic stirrer.

  • Immerse the SPME fiber into the water sample (Direct Immersion SPME).

  • Begin stirring the sample at a constant and vigorous rate (e.g., 900 rpm) to facilitate the mass transfer of this compound to the fiber coating.[2]

  • Extract for a predetermined time (e.g., 30 minutes).[2]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis
  • Injector Temperature: Set to a temperature sufficient for efficient desorption of this compound (e.g., 250-280 °C).

  • Desorption Time: A desorption time of 7 minutes is recommended to ensure complete transfer of the analyte.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program: An optimized temperature program to ensure good chromatographic separation of this compound from potential interferences.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.

Method Validation and Performance

The described method has been validated for key analytical parameters to ensure its reliability and accuracy for the determination of this compound in water. The following tables summarize the quantitative data.

Table 1: Method Validation Parameters for this compound Analysis by SPME-GC-MS
ParameterResultReference
Linearity Range0.1 - 4.0 µg L⁻¹[2]
Coefficient of Determination (R²)> 0.991[2]
Limit of Detection (LOD)0.04 - 0.1 µg L⁻¹[2]
Limit of Quantification (LOQ)0.1 - 0.2 µg L⁻¹[2]
Precision (RSD)< 15%[2]
Table 2: Recovery and Precision Data for this compound in Spiked Water Samples
Spiking Level (µg L⁻¹)Recovery (%)Relative Standard Deviation (RSD, %)
0.286.4 - 108.59.4 - 10.5
5.077.5 - 104.69.6 - 10.8
50.070.2 - 98.44.6 - 8.5

Note: The data in Table 2 are representative for multi-residue pesticide analysis using SPME-GC-MS and illustrate the expected performance of the method.

Visualized Workflow

The following diagrams illustrate the key steps of the SPME-GC-MS workflow for this compound analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis Sample Water Sample Filter Filtration (optional) Sample->Filter pH_Adjust pH Adjustment to 7.0 Filter->pH_Adjust Extraction Direct Immersion (30 min, 900 rpm) pH_Adjust->Extraction SPME_Fiber 100 µm PDMS Fiber SPME_Fiber->Extraction Desorption Thermal Desorption (7 min) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: Experimental workflow for this compound analysis in water.

Logical_Relationship Analyte This compound in Water SPME Solid-Phase Microextraction Analyte->SPME Extraction & Concentration GC Gas Chromatography SPME->GC Desorption & Separation MS Mass Spectrometry GC->MS Detection & Identification Result Quantitative Result MS->Result

Caption: Logical relationship of the analytical steps.

Conclusion

The Solid-Phase Microextraction method coupled with Gas Chromatography-Mass Spectrometry provides a highly effective and efficient approach for the determination of this compound in water samples. The method is characterized by its simplicity, speed, minimal solvent consumption, and excellent sensitivity and selectivity. The provided protocol and performance data demonstrate its suitability for routine monitoring of this compound in environmental water samples, aiding in regulatory compliance and risk assessment.

References

Troubleshooting & Optimization

Pirimicarb solubility issues in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with pirimicarb in aqueous and organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in various solvents?

This compound, a carbamate insecticide, is a colorless solid with varying solubility in aqueous and organic solvents.[1][2] Its solubility is influenced by factors such as temperature and the polarity of the solvent. Quantitative solubility data is summarized in the table below.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (°C)SolubilityReference
Water252700 mg/L[2]
Water (pH 7)203100 mg/L[3]
Acetone254000 mg/L[1][4]
Acetone20370,000 mg/L[3]
Ethanol252500 mg/L[1][4]
Xylene252900 mg/L[1][4]
Xylene20235,000 mg/L[3]
Chloroform253300 mg/L[1][4]
Methanol20350,000 mg/L[3]

Note: Discrepancies in reported solubility values may be due to different experimental conditions and methods.

Q2: How do pH and temperature affect the aqueous solubility and stability of this compound?

The pH of the aqueous solution significantly impacts the stability of this compound. This compound is more susceptible to degradation under neutral and alkaline conditions.[5] In acidic environments, it tends to undergo hydrolysis.[5] Furthermore, aqueous solutions of this compound are unstable when exposed to UV light, with a half-life of less than one day at pH levels of 5, 7, or 9.[1] While specific data on the effect of temperature on solubility is limited, the solubility of solid compounds like this compound generally increases with higher temperatures.

Q3: What are the best practices for preparing and storing this compound stock solutions?

To ensure the stability and accuracy of your experiments, it is crucial to follow best practices for preparing and storing this compound stock solutions.

  • Solvent Selection: For organic stock solutions, high-purity solvents such as DMSO, acetone, or methanol can be used. For aqueous experiments, it is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.

  • Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation.[6] It is advisable to protect them from light.[6] Aliquoting the stock solution into smaller, single-use vials can help prevent degradation from repeated freeze-thaw cycles.[6]

  • Fresh Preparation: Due to its instability in aqueous solutions, it is best to prepare aqueous working solutions fresh on the day of the experiment.

Q4: What are the known degradation products of this compound?

This compound can degrade through photodegradation and microbial action, especially in aqueous environments. The primary degradation products identified in aqueous solutions include:

  • 2-(dimethylamino)-5,6-dimethyl-4-hydroxypyrimidine

  • 2-methylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate (Desmethyl-pirimicarb)

  • 2-formylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate[7][8]

The main product of microbial degradation in soil is 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine.[7]

G This compound Degradation Pathways This compound This compound photodegradation Photodegradation (Aqueous Solution) This compound->photodegradation microbial_degradation Microbial Degradation (Soil) This compound->microbial_degradation prod1 2-(dimethylamino)-5,6-dimethyl- 4-hydroxypyrimidine photodegradation->prod1 prod2 2-methylamino-5,6-dimethylpyrimidin-4-yl- dimethylcarbamate photodegradation->prod2 prod3 2-formylamino-5,6-dimethylpyrimidin-4-yl- dimethylcarbamate photodegradation->prod3 microbial_degradation->prod1

Caption: this compound degradation pathways.

Troubleshooting Guides

Issue: I'm observing a precipitate in my aqueous this compound solution.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: The concentration of this compound in your solution may be higher than its solubility limit in the specific aqueous buffer and temperature you are using.

    • Solution: Try reducing the concentration of this compound. You can also gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation at higher temperatures.[6]

  • Low Temperature: If the solution has been stored at a low temperature (e.g., 4°C), the solubility of this compound may have decreased, leading to precipitation.

    • Solution: Allow the solution to warm to room temperature. Gentle heating or sonication can also be used to redissolve the precipitate.

  • pH of the Solution: The pH of your buffer can influence the stability of this compound.

    • Solution: Ensure the pH of your buffer is within a range where this compound is stable for the duration of your experiment.

G Troubleshooting this compound Precipitation start Precipitate observed in aqueous this compound solution check_conc Is the concentration above the solubility limit? start->check_conc reduce_conc Reduce this compound concentration check_conc->reduce_conc Yes check_temp Was the solution stored at a low temperature? check_conc->check_temp No end Solution should be clear reduce_conc->end warm_solution Warm solution to room temperature. Use gentle heating or sonication. check_temp->warm_solution Yes check_ph Is the buffer pH appropriate for this compound stability? check_temp->check_ph No warm_solution->end adjust_ph Adjust buffer pH or choose a more suitable buffer. check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Workflow for troubleshooting precipitation.

Issue: My this compound solution appears cloudy or shows low solubility.

Possible Causes and Solutions:

  • Poor Quality of this compound: The purity of the this compound used can affect its solubility.

    • Solution: Ensure you are using high-purity this compound from a reputable supplier.

  • Inappropriate Solvent: The solvent may not be suitable for dissolving this compound at the desired concentration.

    • Solution: Refer to the solubility table to select an appropriate solvent. For aqueous solutions, preparing a concentrated stock in an organic solvent like DMSO and then diluting it can improve solubility.

  • Presence of Impurities: Impurities in the solvent or on the glassware can act as nucleation sites, promoting precipitation.

    • Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned.

G Factors Affecting this compound Solubility solubility This compound Solubility solvent Solvent Polarity solubility->solvent temp Temperature solubility->temp ph pH (Aqueous) solubility->ph purity This compound Purity solubility->purity

Caption: Key factors influencing this compound solubility.

Issue: I suspect my this compound solution has degraded. How can I confirm this?

Confirmation of Degradation:

If you suspect your this compound solution has degraded, analytical techniques can be used for confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its degradation products. A reduction in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more definitive identification of the parent compound and its degradation products by providing mass information for the separated components.[7][9]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 238.29 g/mol )

  • Dimethyl sulfoxide (DMSO), high purity

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 238.29 g/mol = 0.00238 g = 2.38 mg

  • Accurately weigh 2.38 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Determining this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent using the shake-flask method followed by HPLC analysis.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial).

    • Place the container in a shaking incubator set at a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After incubation, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Centrifuge the aliquot to further separate any suspended solid particles.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved material.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample of the saturated solution into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

References

Technical Support Center: Photodegradation and Microbial Degradation of Pirimicarb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental fate of the insecticide Pirimicarb.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound I should be looking for in my experiments?

A1: The primary degradation products depend on the degradation pathway.

  • Photodegradation in aqueous solutions: Key products include 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, 2-methylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate, and 2-formylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate.[1][2]

  • Microbial degradation in soil: The major metabolite identified is 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine.[1][2] Other potential metabolites from the breakdown of the carbamate moiety include N-demethyl and N-formyl (methylamino) analogues.[3]

Q2: What is the expected half-life of this compound in soil and water?

A2: The half-life of this compound is highly variable and depends on environmental conditions.

  • Soil: The half-life can range from 7 to 234 days.[4] Factors such as soil type, pH, organic matter content, and microbial activity significantly influence the degradation rate. For example, in more acidic soils with higher organic matter, the degradation can be enhanced.

  • Water: this compound is generally less persistent in water, with a reported half-life of less than a day under UV light.[4] However, in the absence of light, the half-life can be significantly longer. In indoor stream mesocosms with weak UV light, the half-life was found to be much longer than in outdoor systems exposed to full sunlight.[5]

Q3: What are the key environmental factors that influence the degradation rate of this compound?

A3: Several factors can significantly impact the degradation of this compound:

  • Sunlight/UV Radiation: Photodegradation is a major pathway for this compound breakdown, especially in aqueous environments.[4] The intensity and wavelength of light play a crucial role.

  • pH: The pH of the soil and water can affect both chemical hydrolysis and microbial activity. This compound degradation has been observed to be faster under acidic conditions.[6]

  • Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation.

  • Soil Type and Organic Matter: Soil composition, particularly the organic matter content, can influence the sorption and bioavailability of this compound to microorganisms, thereby affecting the degradation rate.

  • Microbial Population: The presence of specific microorganisms, such as Aspergillus niger, capable of degrading carbamates is a critical factor in the microbial degradation process.[2]

Troubleshooting Guides

Photodegradation Experiments
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent degradation rates between replicates. - Uneven light exposure.- Temperature fluctuations.- Inconsistent initial concentrations.- Ensure all samples are equidistant from the light source and receive uniform irradiation.- Use a temperature-controlled chamber.- Prepare a single stock solution and accurately aliquot it to all replicates.
No or very slow degradation observed. - Inappropriate light source (wavelength or intensity).- Light source is too far from the samples.- The reaction vessel is blocking UV light (e.g., using standard glass instead of quartz).- Use a lamp that emits in the UV range where this compound absorbs (around 245 nm).- Position the light source as close as possible to the samples without causing excessive heating.- Use quartz reaction vessels for UV experiments.
Difficulty in identifying photoproducts. - Low concentration of degradation products.- Co-elution with the parent compound or other products.- In-source fragmentation in the mass spectrometer.- Concentrate the sample after the experiment.- Optimize the chromatographic method (gradient, column chemistry) to improve separation.- Adjust the cone voltage or collision energy in the mass spectrometer to minimize in-source fragmentation.
Microbial Degradation Experiments
Problem Possible Cause(s) Troubleshooting Steps
Low or no microbial degradation. - Non-viable microbial culture.- Inappropriate soil conditions for microbial activity (pH, moisture).- this compound concentration is toxic to the microorganisms.- Check the viability of the microbial inoculum before starting the experiment.- Adjust the soil pH and moisture content to optimal levels for the specific microorganisms.- Start with a lower concentration of this compound and gradually increase it.
High variability in degradation across soil samples. - Heterogeneity of the soil.- Uneven distribution of the microbial inoculum or this compound.- Homogenize the soil thoroughly before distributing it into experimental units.- Ensure uniform application of the microbial culture and this compound solution to the soil.
Metabolite profile is different from published literature. - Presence of a different microbial community in your soil sample.- Different environmental conditions (e.g., aerobic vs. anaerobic).- Identify the microbial species present in your soil.- Control the oxygen levels in your experimental setup to ensure either aerobic or anaerobic conditions.
Analytical (LC-MS/MS) Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting). - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Dilute the sample or reduce the injection volume.- Use a different column chemistry or add a mobile phase modifier (e.g., a small amount of formic acid or ammonium formate).- Adjust the mobile phase pH to ensure this compound and its metabolites are in a single ionic form.
Matrix effects (ion suppression or enhancement). - Co-eluting matrix components from the sample (e.g., soil extracts, crop matrices).- Improve sample cleanup using Solid Phase Extraction (SPE).- Use matrix-matched standards for quantification.- Use a stable isotope-labeled internal standard.
Low sensitivity for metabolites. - Poor ionization efficiency.- Suboptimal MS/MS transition.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transition.
In-source fragmentation of this compound. - High cone/fragmentor voltage.- Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. This is important to accurately quantify the parent compound.

Data Presentation

Table 1: Photodegradation of this compound in Aqueous Solution

Light Source pH Initial Concentration (mg/L) Half-life (t½) Reference
Lamp A (High-pressure Hg)7.0Not Specified0.8 hours[1]
Lamp B (Low-pressure Hg)7.0Not Specified7.9 hours[1]
Lamp C (Xenon arc)7.0Not SpecifiedNot Specified[1]
Sunlight7.0Not Specified< 1 day[4]
Visible Light (1420 lux)7.010~85% degradation in 24h[6]

Table 2: Microbial Degradation of this compound in Soil

Soil Type Temperature (°C) pH Organic Matter (%) Half-life (t½) Reference
Sandy Loam205.92.558-147 days
Clay Loam256.253.78~70 days (10% degradation)
Sandy LoamNot Specified7.80.6354-183 days
Not SpecifiedNot Specified>5Not Specifiedup to 7 weeks

Note: The data in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Photodegradation of this compound in Water
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water or a buffer solution of a specific pH to achieve the desired initial concentration.

  • Irradiation Setup: Place the this compound solution in a quartz photoreactor. Use a suitable light source, such as a xenon lamp or a mercury lamp, to simulate sunlight. Control the temperature of the solution using a water bath.

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Sample Analysis: Analyze the samples directly or after appropriate dilution using a validated LC-MS/MS method to determine the concentration of this compound and its photoproducts.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics and half-life.

Protocol 2: Microbial Degradation of this compound in Soil by Aspergillus niger
  • Soil Preparation: Autoclave the soil to eliminate native microorganisms. Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

  • Inoculum Preparation: Grow a pure culture of Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth). Harvest the fungal spores and prepare a spore suspension of a known concentration.

  • Experimental Setup: Add a known amount of the prepared soil to sterile flasks. Fortify the soil with a solution of this compound to achieve the desired concentration. Inoculate the soil with the Aspergillus niger spore suspension. Adjust the moisture content of the soil to an optimal level (e.g., 60% of water holding capacity). Incubate the flasks in the dark at a constant temperature (e.g., 25-30°C).

  • Sampling: At regular intervals, collect soil samples from the flasks.

  • Extraction: Extract this compound and its metabolites from the soil samples using a suitable solvent (e.g., acetonitrile or ethyl acetate) and a proper extraction technique (e.g., sonication or accelerated solvent extraction).

  • Sample Cleanup: Clean up the extracts using Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Analysis: Analyze the cleaned extracts by LC-MS/MS to quantify this compound and its degradation products.

  • Data Analysis: Calculate the degradation rate and half-life of this compound in the soil.

Visualizations

Photodegradation_Pathway This compound This compound Metabolite1 2-dimethylamino-5,6-dimethyl- 4-hydroxypyrimidine This compound->Metabolite1 Hydrolysis Metabolite2 2-methylamino-5,6-dimethylpyrimidin- 4-yl-dimethylcarbamate This compound->Metabolite2 N-demethylation Metabolite3 2-formylamino-5,6-dimethylpyrimidin- 4-yl-dimethylcarbamate This compound->Metabolite3 N-formylation Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Caption: Proposed photodegradation pathway of this compound in an aqueous environment.

Microbial_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis of Carbamate Ester Bond This compound->Hydrolysis Metabolite1 2-dimethylamino-5,6-dimethyl- 4-hydroxypyrimidine Hydrolysis->Metabolite1 Further_Metabolism Further Metabolism Metabolite1->Further_Metabolism Mineralization Mineralization (CO2, H2O, Biomass) Further_Metabolism->Mineralization

Caption: Simplified microbial degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis Soil_Sample Soil/Water Sample Fortification Fortification with this compound Soil_Sample->Fortification Incubation Incubation (Photodegradation/Microbial) Fortification->Incubation Extraction Solvent Extraction Incubation->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing

Caption: General experimental workflow for studying this compound degradation.

References

Technical Support Center: Overcoming Signal Suppression in LC-MS/MS Analysis of Pirimicarb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome signal suppression in the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of Pirimicarb.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS analysis and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest (this compound), interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can result in inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility.[2][3] Complex matrices, such as those found in environmental and biological samples, often contain substances that co-elute with this compound and compete for ionization, causing suppression.[1][4][5]

Q2: What are the primary causes of signal suppression for this compound in complex matrices?

A2: The primary causes of signal suppression for this compound are co-eluting matrix components that interfere with the ionization process.[1][4][5] In biological and environmental samples, these interfering compounds can include salts, lipids, proteins, and other endogenous materials.[1][6][7] These substances can affect the efficiency of droplet formation and desolvation in the ion source, leading to a reduction in the number of this compound ions that reach the mass analyzer.[2]

Q3: How can I detect and quantify the extent of signal suppression in my this compound analysis?

A3: A common method to assess signal suppression is the post-extraction spike method.[3] This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has undergone the entire sample preparation procedure. A lower signal in the matrix sample compared to the standard solution indicates the presence of signal suppression.[2] Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column. A dip in the baseline signal when a blank matrix extract is injected indicates the retention time ranges where signal suppression occurs.[3][7]

Q4: What are the most effective strategies to overcome signal suppression for this compound?

A4: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[1][6][8]

  • Chromatographic Separation: Improving the separation of this compound from matrix components by optimizing the LC method (e.g., gradient, column chemistry) can significantly reduce co-elution and suppression.[1][4][5]

  • Using Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for signal suppression as it co-elutes with the analyte and experiences similar matrix effects.[1][9][10][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for the matrix effects.[1]

  • Instrument Parameter Optimization: Fine-tuning MS parameters such as interface temperature, desolvation line temperature, and interface voltage can enhance the ionization efficiency of this compound.[12][13]

Troubleshooting Guide

Issue: I am observing low signal intensity and poor reproducibility for this compound in my samples compared to my standards.

Question Possible Cause & Solution
Are you using an appropriate sample preparation method? Cause: Complex sample matrices can cause significant signal suppression.[6][8] Solution: Implement a robust sample preparation method like the QuEChERS protocol, which has been shown to be effective for this compound in various food matrices.[14] For biological samples, consider LLE or SPE to remove proteins and phospholipids.[6][7]
Is your chromatographic separation adequate? Cause: Co-elution of matrix components with this compound is a major cause of signal suppression.[4][5] Solution: Optimize your LC method. Try adjusting the mobile phase gradient to better separate this compound from early-eluting matrix components.[4][5] Consider using a different column chemistry that provides better selectivity for this compound.
Are you using an internal standard? Cause: Without an internal standard, it is difficult to correct for variations in signal intensity caused by matrix effects.[9] Solution: The use of a stable isotope-labeled (e.g., ¹³C or ¹⁵N) internal standard for this compound is highly recommended.[10][15][16][17] The SIL-IS will co-elute and experience the same ionization suppression as this compound, allowing for accurate correction.[9][11]
Have you optimized your MS instrument parameters for this compound? Cause: Sub-optimal instrument settings can lead to poor ionization and low signal. Solution: Systematically optimize parameters such as interface temperature, desolvation line temperature, heat block temperature, and interface voltage to maximize the signal for this compound and its metabolites.[12][13]

Experimental Protocols

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound in Food Matrices

This protocol is adapted from a method developed for the analysis of this compound and other pesticides in various food matrices.[14]

1. Sample Extraction: a. Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc). d. Shake the tube vigorously for 1 minute. e. Centrifuge the sample at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a portion of the supernatant (acetonitrile extract). b. Mix it with a d-SPE sorbent consisting of MgSO₄ and a primary secondary amine (PSA) sorbent (e.g., 200 mg/mL of extract). c. Centrifuge the mixture.

3. Analysis: a. The final, cleaned extract is ready for analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the impact of different strategies on this compound signal intensity, as reported in various studies.

Strategy Matrix Observed Effect on this compound Signal Reference
LC-MS/MS Parameter Optimization Not specifiedOptimization of interface temperature (150°C and 400°C), desolvation line temperature (150°C), heat block temperature (300°C), column oven temperature (40°C and 50°C), CID gas pressure (270 kPa), and interface voltage (4.0 kV) significantly improved ionization efficiency and signal intensity.[12][13]
Modified QuEChERS Method Tomato, cucumber, cauliflower, apple, grape, pear, mung bean, peanut, shrimpNo significant matrix effect was observed for this compound. Recoveries were in the range of 74% to 110% with intra-day precision (RSD) lower than 9.5%.[14]
Use of Mobile Phase Additives Complex environmental matricesIntroduction of buffers like ammonium formate, ammonium hydroxide, and formic acid can improve the signal correlation between matrix and standard samples.[4][5]

Visualizations

Troubleshooting_Workflow start Start: Low this compound Signal or Poor Reproducibility q1 Is sample preparation adequate? start->q1 sol1 Implement/Optimize Sample Prep (e.g., QuEChERS, SPE, LLE) q1->sol1 No q2 Is chromatographic separation optimal? q1->q2 Yes sol1->q2 sol2 Optimize LC Method (Gradient, Column, etc.) q2->sol2 No q3 Are you using a Stable Isotope-Labeled Internal Standard? q2->q3 Yes sol2->q3 sol3 Incorporate a this compound SIL-IS q3->sol3 No q4 Are MS parameters optimized? q3->q4 Yes sol3->q4 sol4 Optimize Ion Source Parameters q4->sol4 No end_node Problem Resolved q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for low this compound signal intensity.

QuEChERS_Workflow start Homogenized Sample extraction 1. Add Acetonitrile & Salts (MgSO4, NaOAc) 2. Shake & Centrifuge start->extraction supernatant Collect Supernatant extraction->supernatant cleanup d-SPE Cleanup (Add MgSO4 & PSA) Centrifuge supernatant->cleanup final_extract Final Extract cleanup->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Modified QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Enhancing Pirimicarb Detection in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for Pirimicarb in environmental water samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in water samples?

A1: The most prevalent and effective methods for this compound detection in water include High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography coupled with Mass Spectrometry (GC-MS), and chemiluminescence-based techniques.[1][2][3] The choice of method often depends on the required sensitivity, sample matrix complexity, and available instrumentation.

Q2: What is a typical Limit of Detection (LOD) I can expect to achieve for this compound in water?

A2: The Limit of Detection (LOD) for this compound can vary significantly depending on the chosen method and sample preparation technique. For instance, methods like single-drop microextraction followed by GC-MS can achieve an LOD as low as 50 ng/L.[1] A flow injection method with chemiluminescence detection has been reported to reach an LOD of 0.12 ng/mL.[4][5] More conventional methods like GC-MS with pulsed splitless injection can have LODs ranging from 0.01 µg/L to 0.55 µg/L.[3]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider optimizing your sample preparation to pre-concentrate the analyte. Techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are highly effective.[1][2] Additionally, for LC-based methods, increasing the injection volume can lead to a significant increase in sensitivity. For GC-MS, using a pulsed splitless injection technique can improve the response for thermally labile compounds like some carbamates.[3]

Q4: What is the QuEChERS method and is it suitable for water samples?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[6][7] While originally developed for solid matrices like fruits and vegetables, modified QuEChERS protocols have been successfully applied to the analysis of pesticides in various food matrices and can be adapted for water samples, particularly those with high organic content.[6][7][8]

Troubleshooting Guide

Problem 1: Low recovery of this compound during sample extraction.

  • Possible Cause: Inefficient extraction from the water matrix.

    • Solution:

      • Optimize SPE Sorbent: Ensure the chosen Solid-Phase Extraction (SPE) sorbent is appropriate for this compound. C18 cartridges are commonly used.

      • Adjust Sample pH: The pH of the water sample can influence the recovery of this compound. Experiment with adjusting the pH to optimize the extraction efficiency.

      • Increase Salting-Out Effect: For liquid-liquid extraction (LLE) or QuEChERS-based methods, adding salts like sodium chloride can improve the partitioning of this compound into the organic solvent.[3]

Problem 2: Significant matrix effects observed in HPLC-MS/MS analysis.

  • Possible Cause: Co-eluting matrix components from the environmental water sample are suppressing or enhancing the ionization of this compound.

    • Solution:

      • Improve Sample Cleanup: Incorporate a more rigorous cleanup step after extraction. This could involve using different SPE sorbents or a dispersive SPE (d-SPE) cleanup as in the QuEChERS method.[6][7]

      • Use a Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to the samples being analyzed to compensate for matrix effects.

      • Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound if available, or a compound with similar chemical properties and retention time to correct for variations in ionization.[6][7]

Problem 3: Poor peak shape and tailing in Gas Chromatography (GC) analysis.

  • Possible Cause: this compound is a carbamate pesticide, which can be thermally labile and may degrade in the hot GC injector.

    • Solution:

      • Use a Pulsed Splitless Injection: This technique can reduce the residence time of the analyte in the hot injector, minimizing thermal degradation.[3]

      • Optimize Injector Temperature: Lower the injector temperature to the lowest possible value that still allows for efficient volatilization of this compound.

      • Check for Active Sites: Deactivate the GC liner and column to prevent interactions with the analyte.

Quantitative Data Summary

MethodSample PreparationLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-MS/MSModified QuEChERSLOQ < 10 µg/kg74 - 110[7]
GC-MSSolid-Phase Microextraction (SPME)LOD: 0.04 - 0.1 µg/L; LOQ: 0.1 - 0.2 µg/L-[2]
GC-MSSingle-Drop MicroextractionLOQ: 50 ng/L-[1]
GC-MSPulsed Splitless Injection & LLELOD: 0.01 - 0.55 µg/l; LOQ: 0.1 - 5.5 µg/l-[3]
Flow Injection - Chemiluminescence-LOD: 0.12 ng/mL98.3 - 118.5[4][5]
HPLC-DADSolid-Phase Extraction (SPE)LOQ: 0.02 µg/L-[1]
HPLC-ESI-MSSolid-Phase Extraction (SPE)LOQ: 0.1 µg/L-[1]
HPLC-Tandem MSOn-line Solid-Phase ExtractionLOQ: 0.4 µg/L-[1]

Experimental Protocols

1. Protocol for this compound Analysis using SPME-GC-MS

This protocol is based on the methodology for determining pesticide residues in surface waters.[2]

  • Sample Collection: Collect water samples in amber glass bottles.

  • pH Adjustment: Adjust the sample pH to 7.0.

  • SPME Fiber: Use a 100 µm polydimethylsiloxane (PDMS) fiber.

  • Extraction:

    • Place 10 mL of the water sample into a 15 mL vial with a magnetic stirrer.

    • Expose the SPME fiber to the headspace of the sample.

    • Set the agitation speed to 900 rpm.

    • Maintain the extraction time for 30 minutes.

  • Desorption:

    • Transfer the fiber to the GC injector.

    • Desorb the analytes for 7 minutes in the injector port.

  • GC-MS Analysis:

    • Perform analysis on a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the injector to splitless mode.

    • Program the oven temperature to achieve separation.

    • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

2. Protocol for this compound Analysis using Flow Injection-Chemiluminescence

This protocol is based on a sensitive and rapid method for this compound determination.[4][5]

  • Reagent Preparation:

    • Prepare a luminol solution.

    • Prepare a hydrogen peroxide solution in a 0.05 M borate buffer (pH 8.5).

    • Prepare a horseradish peroxidase (HRP) solution.

  • Flow Injection System Setup:

    • Use a flow injection analysis (FIA) system equipped with a chemiluminescence detector.

    • Set up a multi-channel manifold to deliver the sample, luminol, and HRP/H2O2 solutions to a flow cell.

  • Optimization:

    • Optimize the flow rates of the reagent and carrier streams. A typical flow rate is 1 mL/min.

    • Optimize the concentrations of luminol, H2O2, and HRP to maximize the chemiluminescence signal.

  • Sample Injection:

    • Inject a defined volume (e.g., 35 µL) of the water sample into the carrier stream.

  • Detection:

    • Measure the enhanced chemiluminescence signal produced by the reaction of luminol, H2O2, and HRP, which is further enhanced by the presence of this compound.

    • The photomultiplier tube voltage can be set to 700 V for optimal sensitivity.[4]

  • Quantification:

    • Create a calibration curve by injecting standards of known this compound concentrations.

Visualizations

Experimental_Workflow_SPME_GC_MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection pH_Adjust pH Adjustment (pH 7.0) Sample->pH_Adjust 1. SPME_Extraction SPME (PDMS Fiber, 30 min, 900 rpm) pH_Adjust->SPME_Extraction 2. Desorption Thermal Desorption (7 min in GC Injector) SPME_Extraction->Desorption 3. GC_Separation Gas Chromatography Separation Desorption->GC_Separation 4. MS_Detection Mass Spectrometry Detection (SIM Mode) GC_Separation->MS_Detection 5. Quantification Quantification MS_Detection->Quantification 6.

Caption: Workflow for this compound analysis using SPME-GC-MS.

Experimental_Workflow_Flow_Injection_Chemiluminescence cluster_reagents Reagent & Sample Preparation cluster_system Flow Injection Analysis cluster_detection Detection & Data Analysis Reagents Prepare Luminol, H2O2, HRP Solutions Mixing Reagent & Sample Mixing in Flow Cell Reagents->Mixing Sample Water Sample Injection Inject Sample (e.g., 35 µL) Sample->Injection Injection->Mixing CL_Reaction Chemiluminescence Reaction Mixing->CL_Reaction Detection CL Signal Detection (PMT) CL_Reaction->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Caption: Workflow for this compound analysis using Flow Injection-Chemiluminescence.

References

Technical Support Center: Optimizing Pirimicarb Concentration for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirimicarb in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a carbamate insecticide that primarily functions as an inhibitor of acetylcholinesterase (AChE). AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous nerve stimulation.

Q2: What are the known signaling pathways affected by this compound?

A2: Besides its primary effect on acetylcholinesterase, this compound, like other carbamates, has been shown to affect the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: To prepare a stock solution of this compound, it is recommended to dissolve it in a suitable solvent such as Dimethyl sulfoxide (DMSO). For example, you can prepare a 100 mM stock solution in DMSO. It is crucial to then dilute this stock solution in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Stock solutions should be stored at -20°C.

Q4: What is a general concentration range of this compound to start with for in vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on available data, a starting range of 1 µM to 100 µM is recommended for initial experiments. For genotoxicity studies in CHO-K1 cells, concentrations ranging from 10 to 300 µg/mL have been tested. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.

Q5: How can I determine the non-toxic concentration of this compound for my cell line?

A5: To determine the non-toxic concentration, a cell viability assay is essential. Common assays include the MTT, MTS, or AlamarBlue assays. You should treat your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measure cell viability. The highest concentration that does not significantly reduce cell viability compared to the vehicle control would be considered a non-toxic concentration for your subsequent experiments.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low this compound concentrations.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration in your final culture medium.

    • Solution: Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (usually <0.5% for DMSO). Prepare a vehicle control with the same final solvent concentration to compare against.

  • Possible Cause 2: Cell Line Sensitivity. Your cell line may be particularly sensitive to this compound.

    • Solution: Perform a more detailed dose-response curve with a wider range of lower concentrations (e.g., in the nanomolar range) to identify the non-toxic window.

  • Possible Cause 3: Contaminated this compound. The this compound compound may be impure or degraded.

    • Solution: Use a high-purity grade of this compound from a reputable supplier. Store the compound and its stock solutions under the recommended conditions to prevent degradation.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Inconsistent this compound Concentration. Errors in preparing serial dilutions can lead to variability.

    • Solution: Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Possible Cause 2: Variation in Cell Health and Density. The physiological state and number of cells at the time of treatment can influence the outcome.

    • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination, which can alter cellular responses.

  • Possible Cause 3: Instability of this compound in Culture Medium. this compound may degrade over the course of a long experiment.

    • Solution: Consider the stability of this compound in your specific culture medium and experimental conditions. For longer-term experiments, it may be necessary to refresh the medium with freshly prepared this compound at regular intervals.

Issue 3: No observable effect of this compound on the target pathway.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to elicit a measurable response.

    • Solution: Gradually increase the concentration of this compound, ensuring it remains below the cytotoxic level determined by your cell viability assays.

  • Possible Cause 2: Inappropriate Timepoint. The effect of this compound on the signaling pathway may be transient.

    • Solution: Perform a time-course experiment to identify the optimal time point for observing the desired effect after this compound treatment.

  • Possible Cause 3: Assay Sensitivity. The assay used to measure the endpoint may not be sensitive enough.

    • Solution: Optimize your assay protocol to increase its sensitivity. This may involve using a more sensitive detection reagent or increasing the amount of cellular material used.

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies

Cell LineConcentration RangeEndpointReference
CHO-K110 - 300 µg/mLGenotoxicity[1]
SH-SY5Y (neuronal)Up to 100 µMCell Viability[2]
Rat Cortical NeuronsUp to 100 µMNeuronal Activity & Viability[2]
Human (HepG2, HEK293, JEG3)Not specified (LC50 data available for formulation)Cytotoxicity[3]

Table 2: Cytotoxicity Data for a this compound-Based Formulation (Aficida®)

OrganismGosner Stage (GS)LC50 (96h)Reference
Boana pulchella tadpoles2523.78 mg/L[4][5]
Boana pulchella tadpoles36101.45 mg/L[4][5]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. This data is for a formulation and not pure this compound, and is on an aquatic organism, but provides a general toxicological context.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (≥98% purity)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the amount of this compound needed to prepare a 100 mM stock solution. The molecular weight of this compound is 238.29 g/mol .

    • Under a sterile fume hood, weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay in Cell Lysates

This protocol is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.

  • Materials:

    • Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • Protein quantification assay kit (e.g., BCA or Bradford)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Cell Lysis:

      • Culture cells to the desired confluency and treat with various concentrations of this compound (and a vehicle control) for the desired time.

      • Wash the cells with ice-cold PBS.

      • Lyse the cells using a suitable lysis buffer (e.g., by sonication or homogenization).

      • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet cell debris.

      • Collect the supernatant (cell lysate) and keep it on ice.

    • Protein Quantification:

      • Determine the total protein concentration in each cell lysate sample using a standard protein assay. This is to normalize the AChE activity.

    • AChE Assay:

      • Prepare a fresh reaction mixture containing DTNB in a suitable buffer.

      • In a 96-well plate, add a specific amount of protein from each cell lysate to individual wells. Include a blank well with lysis buffer only.

      • Add the DTNB solution to all wells.

      • Initiate the reaction by adding the ATCI substrate to all wells.

      • Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every minute) for 5-10 minutes.

    • Data Analysis:

      • Calculate the rate of change in absorbance (ΔA/min) for each sample.

      • Normalize the AChE activity to the protein concentration of the lysate.

      • Compare the AChE activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.

Mandatory Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition This compound Action Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus Keap1 Keap1 Keap1->Nrf2 Releases This compound This compound (Carbamate) Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Oxidative_Stress->Keap1 Modifies Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Experimental_Workflow_this compound cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Perform Dose-Response (Cell Viability Assay) A->C B Culture Cells to Desired Confluency B->C D Treat Cells with Non-Toxic Concentrations of this compound C->D Determine Optimal Concentration E Perform Specific Assays (e.g., AChE, Nrf2 activity) D->E F Collect and Analyze Data E->F G Compare Treated vs. Control F->G

References

Technical Support Center: Pirimicarb Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference by the carbamate insecticide pirimicarb in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my experiments?

A1: this compound is a selective carbamate insecticide primarily used to control aphids.[1] As an acetylcholinesterase (AChE) inhibitor, it is a neurotoxin to insects.[2][3] If you are working with samples from agricultural sources or testing compound libraries that include agrochemicals, there is a possibility of encountering this compound as a contaminant or as a component of the library.

Q2: What is the primary and known enzymatic target of this compound?

A2: The primary and well-documented enzymatic target of this compound is acetylcholinesterase (AChE, EC 3.1.1.7).[2][4] this compound is a carbamate inhibitor that reversibly binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.[2]

Q3: Besides its primary target, are there other known enzymatic assays that this compound can interfere with?

A3: Yes. While data on broad off-target effects is limited, there is documented evidence of this compound interfering with horseradish peroxidase (HRP)-based chemiluminescence assays. Interestingly, in this context, this compound has been shown to enhance the chemiluminescent signal.[5] This highlights that interference is not always inhibitory.

Q4: Can this compound's interference manifest as something other than enzyme inhibition?

A4: Absolutely. As seen with HRP-based assays, this compound can cause an enhancement of the signal.[5] Such artifacts can be misleading, potentially being misinterpreted as enzyme activation or stabilization. Therefore, unexpected results in the presence of this compound should be carefully investigated.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in an Acetylcholinesterase (AChE) Assay

If you observe inhibition in your AChE assay and suspect the presence of this compound, follow these steps to confirm and characterize the inhibition.

Troubleshooting Workflow:

start Unexpected AChE Inhibition Observed confirm_this compound Confirm Presence of this compound (e.g., LC-MS) start->confirm_this compound dose_response Perform Dose-Response Experiment to Determine IC50 confirm_this compound->dose_response kinetic_analysis Conduct Kinetic Analysis (e.g., Lineweaver-Burk plot) to Determine Inhibition Mechanism dose_response->kinetic_analysis report Characterize Inhibition as This compound-Induced kinetic_analysis->report

Caption: Troubleshooting workflow for unexpected AChE inhibition.

Quantitative Data: this compound Inhibition of AChE

SpeciesThis compound Concentration% AChE InhibitionReference
Rhopalosiphum padi (aphid)LC2552.5%[6]
Sitobion avenae (aphid)LC2569.6%[6]

Experimental Protocol: AChE Inhibition Assay

This is a generalized protocol based on methods used to assess AChE activity in the presence of inhibitors.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of purified acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the substrate, acetylthiocholine (ATCh), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the AChE enzyme solution.

    • Add different concentrations of the this compound solution (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the ATCh/DTNB mixture.

    • Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Issue 2: Unexpected Signal Enhancement in an HRP-Based Assay

If you are using a horseradish peroxidase (HRP)-based detection system (e.g., in an ELISA or a chemiluminescence assay) and observe an unusually high signal, consider the possibility of this compound interference.

Troubleshooting Workflow:

start Unusually High Signal in HRP-Based Assay check_for_this compound Identify Potential Sources of this compound start->check_for_this compound control_experiment Run Control Experiment: HRP + Substrate + this compound (without primary biological target) check_for_this compound->control_experiment dose_dependency Test for Dose-Dependent Signal Enhancement control_experiment->dose_dependency orthogonal_assay Confirm Biological Results with an HRP-Independent Assay dose_dependency->orthogonal_assay conclusion Attribute Signal Enhancement to This compound Interference orthogonal_assay->conclusion ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE This compound This compound This compound->AChE inhibits

References

Best practices for handling and disposal of Pirimicarb in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the safe handling and disposal of Pirimicarb in a laboratory setting. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and clear protocols to ensure safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in a laboratory setting?

A1: this compound is a selective carbamate insecticide. In a laboratory setting, it is classified as toxic if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and engineering controls.

Q2: What are the immediate first aid measures in case of this compound exposure?

A2: In case of accidental exposure, follow these first aid measures immediately and seek medical attention:

  • If Swallowed: Contact a Poisons Information Centre or a doctor at once. If instructed, activated charcoal may be administered.[3]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing.[1][3]

  • Eye Contact: Wash out immediately with water, ensuring to irrigate under the eyelids.[1]

  • If Inhaled: Move the person to fresh air and monitor their condition. If effects persist, seek medical advice.[1]

Q3: How should this compound be stored in the laboratory?

A3: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated area, away from direct sunlight.[3] It should be stored in a locked room or cabinet, segregated from food, feedstuffs, and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is essential to wear the following PPE:

  • Cotton overalls buttoned to the neck and wrist.[3]

  • Elbow-length chemical-resistant gloves (e.g., PVC).[3]

  • Goggles or a face shield.[3]

  • A half-facepiece respirator with a dust cartridge or canister.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Unexpected precipitation or separation when creating a solution. Chemical incompatibility with the solvent or other mixed compounds. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]1. Consult the Safety Data Sheet (SDS) for solvent compatibility. 2. Perform a small-scale jar test to check for physical compatibility before preparing a larger batch.[4] 3. Ensure all glassware is clean and free of contaminants.
Skin irritation or allergic reaction after handling. Direct skin contact with this compound. It is known to cause allergic skin reactions.[2]1. Immediately wash the affected area with soap and plenty of water. 2. Remove and launder contaminated clothing before reuse.[1] 3. Review handling procedures to ensure proper PPE was used. If symptoms persist, seek medical attention.
This compound solidifies or is difficult to dissolve. Improper storage conditions (e.g., low temperature).1. Allow the container to reach room temperature before opening. 2. Consult the product's technical data sheet for recommended solvents and solubility information.
Inconsistent experimental results. Degradation of this compound stock. This compound is stable for at least 2 years under normal storage conditions but can be hydrolyzed by strong acids and alkalis.[5]1. Verify the expiration date of the this compound standard. 2. Ensure it has been stored correctly in a cool, dry, dark, and well-ventilated place.[3] 3. Prepare fresh solutions for each experiment to avoid degradation.

Experimental Protocols

This compound Spill Cleanup Protocol

This protocol outlines the steps for safely managing a this compound spill in a laboratory setting.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[6]

  • Don Appropriate PPE: Before entering the spill area, put on the required personal protective equipment, including chemical-resistant gloves, overalls, goggles, and a respirator.[1][3]

  • Contain the Spill: For liquid spills, use an absorbent, inert material such as sand, diatomite, or universal binders to contain the spill.[7] For solid spills, carefully cover the material to prevent dispersal.[1]

  • Collect the Spilled Material: Carefully collect the absorbed or spilled material using non-sparking tools and place it into a clearly labeled, sealable waste container.[6]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a dilute soap and water solution), and collect the cleaning materials in the same waste container.

  • Dispose of Waste: Dispose of the contaminated material as hazardous waste according to institutional and local regulations. Do not discharge into sewer systems.[6]

  • Report the Incident: Report the spill to the laboratory supervisor and follow any institutional reporting requirements.

This compound Waste Disposal Protocol

This protocol details the procedure for the disposal of this compound waste.

  • Segregate Waste: Collect all this compound-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety department.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's hazardous waste management service to arrange for the pickup and disposal of the waste. Disposal must be made according to official regulations.[7] The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration.[6]

  • Empty Container Disposal: For empty this compound containers, triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the empty container as per local authority landfill regulations, or as directed by your waste management provider.[3] Never reuse empty pesticide containers.[8]

Visual Workflows

Pirimicarb_Spill_Cleanup start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident dispose->report end_spill Cleanup Complete report->end_spill

Caption: Workflow for this compound Spill Cleanup.

Pirimicarb_Waste_Disposal start_disposal Generate this compound Waste segregate Segregate into Labeled Hazardous Waste Container start_disposal->segregate rinse_container Triple Rinse Empty Containers start_disposal->rinse_container store Store Waste in Designated Secure Area segregate->store arrange_pickup Arrange for Professional Hazardous Waste Disposal store->arrange_pickup end_disposal Disposal Complete arrange_pickup->end_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Punctured Empty Container rinse_container->dispose_container collect_rinsate->store dispose_container->end_disposal

Caption: this compound Waste and Container Disposal Workflow.

References

Validation & Comparative

A Guide to Inter-laboratory Comparison of Pirimicarb Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methods for the determination of Pirimicarb residues, supported by inter-laboratory proficiency testing data and detailed experimental protocols. It is intended for researchers, scientists, and professionals in drug development and food safety analysis to aid in the selection and implementation of reliable methods for this compound residue quantification.

Data Presentation: Inter-laboratory Performance

The performance of analytical laboratories in the detection of this compound and its desmethyl metabolite is periodically assessed through proficiency tests (PTs). These tests provide an objective measure of the accuracy and comparability of results among different laboratories. The data presented below is summarized from various European Union Proficiency Tests (EUPTs).

Table 1: Summary of this compound and this compound-desmethyl in Recent EU Proficiency Tests

Proficiency TestMatrixAnalyteAssigned Value (mg/kg)Minimum Required Reporting Level (MRRL) (mg/kg)Percentage of Labs with Acceptable Z-scores
EUPT-CF17Wheat KernelsThis compoundNot specified in abstract0.010Data not available in abstract
EUPT-CF17Wheat KernelsThis compound-desmethylNot specified in abstract0.010Data not available in abstract
EUPT-FV-25Melon HomogenateThis compound-desmethylNot specified in abstract0.01Data not available in abstract
EUPT-FV-24Tomato HomogenateThis compound-desmethylNot specified in abstract0.01Data not available in abstract
EU-PT-C2WheatThis compound0.038Not specified in abstract95%

Note: The assigned value is the consensus value derived from the results of all participating laboratories. The z-score is a measure of a laboratory's performance, with values between -2 and 2 generally considered satisfactory.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques commonly employed for this compound residue analysis in inter-laboratory studies.

Sample Preparation: Modified QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

Protocol:

  • Homogenization: A representative 10-15 g sample of the commodity is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. For dry samples, water is added to rehydrate the sample prior to the addition of acetonitrile.[6]

  • Salting-out: A salt mixture, typically containing magnesium sulfate and sodium acetate, is added to the tube to induce phase separation.[5]

  • Shaking and Centrifugation: The tube is shaken vigorously for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.[5]

  • Final Extract: After vortexing and centrifugation, the final extract is collected for instrumental analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound and its metabolites.

Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[5]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1][5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the protonated molecule to a specific product ion. For this compound, the transition m/z 239 -> 195 is often monitored.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of thermally stable pesticides like this compound.

Protocol:

  • Chromatographic Separation:

    • Column: A low-bleed capillary column with a non-polar stationary phase is typically used.

    • Injector: Pulsed splitless injection can be employed to enhance the response for certain compounds.[7]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting specific ions for this compound.

Method Performance Characteristics from Single Laboratory Validation

While inter-laboratory studies provide a measure of reproducibility, single-laboratory validation data offers insights into the optimal performance of a given method under controlled conditions.

Table 2: Performance Characteristics of a Validated LC-ESI-MS/MS Method

ParameterThis compoundThis compound-desmethylThis compound-desmethylformamido
Limit of Detection (LOD)<0.0015 mg/kg<0.0015 mg/kg<0.0015 mg/kg
Limit of Quantification (LOQ)<10 µg/kgNot specifiedNot specified
Recovery74-110%83-124%83-124%
Relative Standard Deviation (RSD)<9.5%Not specifiedNot specified

Data compiled from studies on various food matrices.[1][5]

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the logical relationships between the analytical methods.

InterLab_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Test Material Selection & Preparation B Homogeneity & Stability Testing A->B C Distribution to Participating Labs B->C D Sample Analysis by Labs C->D E Submission of Results D->E F Statistical Analysis of Data E->F G Calculation of Assigned Value & Z-scores F->G H Issuance of Proficiency Test Report G->H

Caption: Workflow of a typical inter-laboratory comparison for pesticide residue analysis.

Method_Comparison cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_performance Performance Characteristics QuEChERS QuEChERS LC_MSMS LC-MS/MS QuEChERS->LC_MSMS Provides clean extract GC_MS GC-MS QuEChERS->GC_MS Provides clean extract High_Sensitivity High Sensitivity LC_MSMS->High_Sensitivity High_Selectivity High Selectivity LC_MSMS->High_Selectivity Low_LOD Low LOD/LOQ LC_MSMS->Low_LOD GC_MS->High_Selectivity Good_Recovery Good Recovery GC_MS->Good_Recovery High_Sensitivity->Low_LOD

Caption: Logical relationships between sample preparation, analytical techniques, and performance.

References

A Comparative Toxicological Assessment of Pirimicarb and Its Key Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the carbamate insecticide Pirimicarb and its principal metabolites, desmethyl-pirimicarb (DMP) and desmethylformamido-pirimicarb (DFP). The information presented herein is intended to support research and development activities by providing objective data and detailed experimental context.

Executive Summary

This compound, a selective aphicide, functions primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] Its metabolism in mammals and plants leads to the formation of several breakdown products, with desmethyl-pirimicarb (R34836) and desmethylformamido-pirimicarb (R34885) being of significant interest due to their potential toxicity.[2] This guide summarizes the available quantitative toxicity data for this compound and provides a qualitative assessment of the toxicity of its metabolites, highlighting the existing data gaps for a complete comparative analysis.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available acute toxicity data for this compound across various species. It is important to note that specific acute oral LD50 values for the metabolites desmethyl-pirimicarb and desmethylformamido-pirimicarb in rats were not available in the reviewed literature, representing a significant data gap for a direct quantitative comparison.

Table 1: Acute Oral Toxicity in Mammals and Birds

CompoundSpeciesRouteLD50 (mg/kg bw)Reference
This compoundRatOral147[3]
This compoundBobwhite QuailOral8.2[3]
This compoundMallard DuckOral17.2[3]

Table 2: Acute Aquatic Toxicity

CompoundSpeciesDurationEndpointValue (µg/L)Reference
This compoundDaphnia magna48 hrLC5014[3]
This compoundBluegill Sunfish96 hrLC5080,000[3]
This compoundPseudokirchneriella subcapitata (Algae)72 hrEC505,900[3]

Table 3: Acceptable Daily Intake (ADI)

CompoundValue (mg/kg bw/day)Basis
This compound0.02Established by the JMPR in 1983 based on toxicological studies.[2]

A study on the subacute oral toxicity of desmethyl-pirimicarb (R34836) in rats involved administration at a dose of 100 mg/kg bw/day for two weeks, suggesting its acute toxicity is likely lower than that of the parent compound, though a specific LD50 was not provided.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound and its metabolites.

Acute Oral Toxicity Testing (as per OECD Guideline 423)

This method is used to assess the acute toxic effects of a substance following oral administration.

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[1]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum, with a brief fasting period before dosing.[1]

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by gavage.[1]

  • Procedure: The test is a stepwise procedure using three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.[1]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[1]

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.[1]

Fish, Acute Toxicity Test (as per OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

  • Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[4]

  • Test Conditions: Fish are maintained in a flow-through or static renewal system with controlled water quality parameters (temperature, pH, dissolved oxygen).[4]

  • Dose Preparation: The test substance is dissolved in the test water to create a series of concentrations. A solvent may be used for poorly soluble substances, with a solvent control group included.[4]

  • Procedure: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours.[5]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical signs are also noted.[5]

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation time point using appropriate statistical methods (e.g., probit analysis).[5]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This spectrophotometric method is widely used to determine the activity of AChE and the inhibitory effect of compounds like this compound.

  • Principle: The assay measures the product of the AChE-catalyzed hydrolysis of acetylthiocholine, which is thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[6]

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Test compound (this compound or its metabolites) dissolved in a suitable solvent.[6]

  • Procedure (in a 96-well plate format):

    • Add phosphate buffer, the test compound solution, and the AChE enzyme solution to the wells.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.

    • Add DTNB to each well.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.[6]

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.[7]

Visualizations

Mammalian Metabolic Pathway of this compound

The primary metabolic pathway of this compound in rats involves hydrolysis of the carbamate ester group and demethylation.[2]

Pirimicarb_Metabolism This compound This compound Hydrolysis Hydrolysis of Carbamate Ester This compound->Hydrolysis Major Pathway Demethylation1 N-demethylation This compound->Demethylation1 Minor Pathway OtherMetabolites Other Metabolites (e.g., hydroxymethyl derivatives) This compound->OtherMetabolites Hydroxypyrimidine 2-dimethylamino-5,6- dimethyl-4-hydroxypyrimidine (Hydroxypyrimidine Metabolite) Hydrolysis->Hydroxypyrimidine Desmethyl Desmethyl-pirimicarb (R34836) Demethylation1->Desmethyl Demethylation2 Further Demethylation Desmethylformamido Desmethylformamido-pirimicarb (R34885) Desmethyl->Desmethylformamido Oxidation

Caption: Proposed metabolic pathway of this compound in mammals.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram illustrates the stepwise procedure of the Acute Toxic Class Method.

Acute_Oral_Toxicity_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) step1 Administer to 3 female rats start->step1 observe1 Observe for 14 days (mortality and clinical signs) step1->observe1 decision1 Outcome? observe1->decision1 step2_lower Dose 3 new rats at lower dose (e.g., 50 mg/kg) decision1->step2_lower 2-3 deaths step2_higher Dose 3 new rats at higher dose (e.g., 2000 mg/kg) decision1->step2_higher 0-1 death end_retest Consider further testing at intermediate dose decision1->end_retest Ambiguous results observe2_lower Observe for 14 days step2_lower->observe2_lower observe2_higher Observe for 14 days step2_higher->observe2_higher end_more_toxic Classify as more toxic observe2_lower->end_more_toxic end_less_toxic Classify as less toxic observe2_higher->end_less_toxic

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Signaling Pathway: Acetylcholinesterase Inhibition

This compound and its carbamate metabolites exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).

AChE_Inhibition cluster_0 Normal Nerve Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds and activates ACh->PostsynapticReceptor Accumulates and overstimulates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate This compound This compound / Carbamate Metabolites This compound->AChE Inhibits SynapticCleft Synaptic Cleft NerveImpulse Continuous Nerve Impulse (Cholinergic Crisis) PostsynapticReceptor->NerveImpulse

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Detecting Pirimicarb: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassay-based detection methods is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of Pirimicarb in such assays, supported by experimental principles and methodologies.

This compound, a selective carbamate insecticide, is widely used in agriculture to control aphid infestations. Its detection in environmental and food samples is crucial for monitoring purposes and ensuring consumer safety. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid, sensitive, and cost-effective method for screening this compound residues. However, a key performance characteristic of any immunoassay is its specificity, defined by its cross-reactivity with structurally related compounds.

High cross-reactivity with other carbamate pesticides can lead to false-positive results, overestimation of this compound concentration, and misinterpretation of data. This guide delves into the factors influencing cross-reactivity and the experimental approaches to its determination.

Understanding Cross-Reactivity in this compound Immunoassays

The specificity of an immunoassay for this compound is primarily determined by the antibody used. The development of highly specific monoclonal or polyclonal antibodies is a critical step. This process begins with the synthesis of a hapten, a small molecule that is structurally similar to this compound but modified to be immunogenic. This hapten is then conjugated to a carrier protein to elicit an immune response in an animal model, leading to the production of antibodies that can recognize and bind to this compound.

The degree of cross-reactivity with other carbamates depends on the structural similarity of these compounds to the hapten used for antibody production and to this compound itself. Carbamates with similar core structures or side chains are more likely to be recognized by the anti-Pirimicarb antibodies, leading to a cross-reaction.

Quantitative Analysis of Cross-Reactivity

A comprehensive search of publicly available scientific literature and technical reports did not yield specific quantitative data on the cross-reactivity of commercially available or research-based this compound immunoassays with a wide range of other carbamate pesticides. While numerous studies describe the development of immunoassays for various pesticides, detailed cross-reactivity profiles for this compound-specific assays remain largely proprietary or unpublished.

To provide a framework for comparison, the following table illustrates how such data would be presented. The values are hypothetical and serve as an example of how to interpret cross-reactivity percentages. The cross-reactivity is typically calculated as the ratio of the concentration of this compound required to cause 50% inhibition of the signal (IC50) to the concentration of the competing compound that causes the same level of inhibition, multiplied by 100.

Hypothetical Cross-Reactivity of a this compound-Specific Immunoassay

CompoundChemical ClassHypothetical Cross-Reactivity (%)
This compound Carbamate 100
CarbofuranCarbamate< 10
AldicarbCarbamate< 5
MethomylCarbamate< 1
PropoxurCarbamate< 1
CarbarylCarbamate< 0.5
ThiodicarbCarbamate< 0.1

Note: The data in this table is for illustrative purposes only and does not represent the actual performance of any specific this compound immunoassay. Researchers should always refer to the manufacturer's specifications or conduct their own validation studies to determine the cross-reactivity of a particular assay.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The most common method used is the competitive ELISA.

Principle of Competitive ELISA for this compound

In a competitive ELISA for this compound, a known amount of this compound-conjugate is immobilized on the surface of a microtiter plate well. The sample to be tested, which may contain this compound, is mixed with a limited amount of anti-Pirimicarb antibody and added to the well. The free this compound in the sample and the immobilized this compound-conjugate compete for binding to the antibody. The more this compound present in the sample, the less antibody will be available to bind to the immobilized conjugate. A secondary antibody, conjugated to an enzyme, is then added to detect the primary antibody bound to the plate. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Detailed Methodology for Cross-Reactivity Testing
  • Reagent Preparation:

    • Coating Antigen: A this compound-protein conjugate (e.g., this compound-BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 1-10 µg/mL).

    • Antibody Solution: The anti-Pirimicarb antibody (monoclonal or polyclonal) is diluted in a blocking buffer (e.g., PBS with 1% BSA).

    • Standard Solutions: A series of standard solutions of this compound are prepared in a suitable buffer.

    • Cross-Reactant Solutions: Solutions of other carbamate pesticides and potentially interfering compounds are prepared at various concentrations.

    • Enzyme-Conjugated Secondary Antibody: An enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is diluted according to the manufacturer's instructions.

    • Substrate Solution: A chromogenic substrate (e.g., TMB) is prepared.

    • Stop Solution: An acid solution (e.g., 2M H₂SO₄) is used to stop the enzyme-substrate reaction.

  • ELISA Procedure:

    • Coating: Microtiter plate wells are coated with the coating antigen solution and incubated overnight at 4°C.

    • Washing: The plate is washed three times with a wash buffer (e.g., PBST).

    • Blocking: The remaining protein-binding sites on the wells are blocked by adding a blocking buffer and incubating for 1-2 hours at 37°C.

    • Washing: The plate is washed again.

    • Competitive Reaction: Equal volumes of the standard this compound solutions or the cross-reactant solutions and the diluted anti-Pirimicarb antibody are added to the wells. The plate is incubated for 1-2 hours at 37°C.

    • Washing: The plate is washed to remove unbound antibodies and antigens.

    • Secondary Antibody Incubation: The diluted enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

    • Washing: The plate is washed.

    • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow color development.

    • Stopping the Reaction: The stop solution is added to each well.

    • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards.

    • The IC50 value for this compound is determined from the standard curve.

    • The IC50 values for each of the tested cross-reactants are also determined from their respective dose-response curves.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

ELISA_Workflow cluster_Preparation Preparation cluster_Reaction Competitive Reaction cluster_Detection Detection P1 Coat Plate with This compound-Antigen Conjugate P2 Wash and Block Unbound Sites P1->P2 P3 Prepare Sample and Anti-Pirimicarb Antibody Mixture P2->P3 R1 Add Sample/Antibody Mixture to Wells P3->R1 R2 Incubate R1->R2 D1 Wash Unbound Antibody R2->D1 D2 Add Enzyme-Linked Secondary Antibody D1->D2 D3 Wash Unbound Secondary Antibody D2->D3 D4 Add Substrate D3->D4 D5 Measure Colorimetric Signal D4->D5

Caption: A simplified workflow of a competitive ELISA for this compound detection.

Competitive_ELISA_Principle cluster_High_this compound High this compound in Sample cluster_Low_this compound Low this compound in Sample A1 Free this compound B1 Anti-Pirimicarb Antibody A1->B1 Binds C1 Immobilized This compound-Antigen B1->C1 Less Binding D1 Low Signal C1->D1 A2 Free this compound B2 Anti-Pirimicarb Antibody A2->B2 Less Binding C2 Immobilized This compound-Antigen B2->C2 Binds D2 High Signal C2->D2

Caption: The principle of signal generation in a competitive immunoassay for this compound.

Conclusion

Pirimicarb: A Comparative Guide to its Synergistic and Antagonistic Effects with Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and antagonistic interactions of the carbamate insecticide Pirimicarb when combined with other pesticides. Understanding these interactions is crucial for developing effective and sustainable pest management strategies, minimizing environmental impact, and ensuring the safety and efficacy of crop protection programs. The data presented is compiled from various scientific studies to facilitate an objective comparison of this compound's performance in combination with other active ingredients.

Key Interactions of this compound with Other Pesticides

This compound, a selective aphicide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in insects. When mixed with other pesticides, its efficacy can be enhanced (synergism), reduced (antagonism), or remain unchanged (additive effect). These interactions are influenced by the mode of action of the partner pesticide, the target pest, and environmental factors.

Insecticide Combinations

The interaction of this compound with other insecticides is largely dictated by their respective modes of action.

Synergistic Effects:

A notable synergistic interaction has been observed between this compound and piperonyl butoxide (PBO) , a synergist that inhibits metabolic enzymes in insects. In a study on resistant Myzus persicae (green peach aphid), a microencapsulated formulation of PBO and this compound dramatically reduced the resistance factor. This suggests that PBO inhibits the enzymes responsible for detoxifying this compound, thereby increasing its effective concentration and overcoming resistance.

Additive Effects:

When combined with other acetylcholinesterase inhibitors, such as other carbamates or organophosphates , this compound typically exhibits an additive effect. This is because they share the same target site, and their combined toxicity is a summation of their individual toxicities. A study on the co-administration of this compound and the organophosphate chlorpyrifos-methyl in rats found no significant toxicokinetic interactions, suggesting an additive effect at the tested doses.

Antagonistic Effects:

Currently, there is limited publicly available data demonstrating significant antagonistic effects when this compound is mixed with other insecticides against target pests.

Fungicide and Herbicide Combinations

Information on the quantitative synergistic and antagonistic effects of this compound with fungicides and herbicides is less prevalent in publicly accessible research. Compatibility charts from agricultural chemical companies often provide qualitative assessments (compatible or incompatible) for tank-mixing, which primarily address the physical and chemical stability of the mixture rather than the biological interaction on a target organism.

Based on available compatibility information, this compound is generally considered compatible for tank-mixing with a range of fungicides and herbicides. However, the absence of incompatibility does not preclude the possibility of subtle synergistic or antagonistic effects on target or non-target organisms.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the interaction of this compound with other pesticides. The primary metrics used are the Lethal Concentration (LC50) , which is the concentration of a pesticide that is lethal to 50% of a test population, and the Synergistic Ratio (SR) or Co-toxicity Coefficient (CTC) , which are calculated to quantify the degree of interaction.

Table 1: Interaction of this compound with Other Insecticides

Partner Pesticide Test Organism LC50 (this compound alone) (ppm) LC50 (Partner alone) (ppm) Interaction Effect Synergistic Ratio / Co-toxicity Coefficient Reference
ImidaclopridAphis gossypii (Cotton Aphid)983.190.1Additive (based on different toxicities)Not explicitly calculated[1][2]
ThiamethoxamDiaeretiella rapae (Parasitoid Wasp)118.710.39Thiamethoxam significantly more toxicRelative toxicity ratio of thiamethoxam to this compound was ~0.003[3][4]
Lambda-cyhalothrinNot specifiedNot specifiedNot specifiedCompatible (for formulation)Not applicable[5]
Chlorpyrifos-methylRatsNot applicableNot applicableNo significant toxicokinetic interactionNot applicable[6]

Experimental Protocols

Understanding the methodology behind the data is critical for its interpretation and application. Below are summaries of the experimental protocols used in the cited studies.

Toxicity Bioassays for Insecticide Mixtures
  • Objective: To determine the lethal concentration (LC50) of individual insecticides and their mixtures to assess for synergistic, additive, or antagonistic effects.

  • General Procedure:

    • Test Organism Rearing: A susceptible strain of the target insect is reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod).

    • Insecticide Solution Preparation: Stock solutions of the technical grade insecticides are prepared in an appropriate solvent (e.g., acetone). A series of dilutions are then made to create a range of concentrations for testing. For mixture studies, different ratios of the insecticides are prepared.

    • Exposure Method:

      • Leaf-dip bioassay: Leaves of a host plant are dipped in the insecticide solutions for a set period, allowed to air dry, and then infested with the test insects.

      • Topical application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of each insect using a micro-syringe.

      • Diet incorporation: The insecticide is mixed into the artificial diet of the insects.

    • Observation and Data Collection: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

    • Data Analysis: Probit analysis is typically used to calculate the LC50 values and their 95% confidence intervals. The Combination Index (CI) is then calculated using the Chou-Talalay method, or a Synergistic Ratio (SR) is determined.[7][8][9][10]

      • Combination Index (CI): CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

      • Synergistic Ratio (SR): SR = LC50 of insecticide alone / LC50 of insecticide in combination with a synergist. An SR > 1 indicates synergism.

Method for Calculating Joint Action (Synergistic Ratio)

The synergistic ratio (SR) is a common method to quantify the degree of synergism. It is calculated as follows:

SR = LC50 of Pesticide A alone / LC50 of Pesticide A in the presence of Pesticide B

An SR value significantly greater than 1 indicates that Pesticide B is synergizing the effect of Pesticide A.

Visualizing Interactions and Workflows

Logical Flow for Assessing Pesticide Interactions

The following diagram illustrates the general workflow for evaluating the synergistic and antagonistic effects of pesticide mixtures.

G cluster_0 Phase 1: Individual Pesticide Toxicity cluster_1 Phase 2: Mixture Toxicity Testing cluster_2 Phase 3: Data Analysis and Interpretation A Determine LC50 of This compound alone C Prepare Mixtures at Different Ratios A->C B Determine LC50 of Partner Pesticide alone B->C D Determine LC50 of the Mixture C->D E Calculate Combination Index (CI) or Synergistic Ratio (SR) D->E F Classify Interaction: Synergism, Additivism, or Antagonism E->F

Caption: Workflow for evaluating pesticide interactions.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). This diagram illustrates the normal function of AChE and how this compound disrupts this process.

G cluster_0 Normal Synaptic Transmission cluster_1 Effect of this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by NerveImpulse Nerve Impulse Transmission AChR->NerveImpulse Initiates ContinuousStimulation Continuous Nerve Stimulation AChR->ContinuousStimulation Leads to Choline Choline AChE->Choline AceticAcid Acetic Acid AChE->AceticAcid BlockedAChE Inhibited AChE This compound This compound This compound->AChE Inhibits ExcessACh Excess ACh ExcessACh->AChR Continuously binds to

Caption: this compound's inhibition of acetylcholinesterase.

Conclusion

The available scientific literature indicates that the interaction of this compound with other pesticides is varied. Clear synergistic effects are observed when combined with metabolic inhibitors like PBO, which can be a valuable tool in managing resistant pest populations. In contrast, combinations with other acetylcholinesterase inhibitors tend to result in additive toxicity.

For many combinations, particularly with fungicides and herbicides, there is a significant gap in publicly available quantitative data on synergistic and antagonistic effects. The existing compatibility charts are useful for practical application but do not provide insight into the biological interactions.

Researchers and professionals in drug and pesticide development are encouraged to conduct further studies to quantify the interactions of this compound with a broader range of pesticides. This will enable the development of more precise and effective integrated pest management programs that maximize efficacy while minimizing risks to non-target organisms and the environment. The use of standardized methodologies, such as the Chou-Talalay method for calculating the Combination Index, will be crucial for generating comparable and reliable data.

References

Pirimicarb: A Comparative Analysis of its Effects on Target vs. Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selective toxicity and broader ecological impact of the aphicide Pirimicarb.

This compound, a carbamate insecticide, has been widely utilized for its selective efficacy against aphids across a vast array of agricultural crops.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the central nervous system in insects.[1][2][3] This guide provides a detailed comparative analysis of this compound's effects on its intended targets—aphids—versus a range of non-target organisms, supported by experimental data and detailed methodologies.

Executive Summary of Comparative Effects

This compound exhibits a notable degree of selectivity, effectively controlling aphid populations at concentrations that are generally less harmful to some beneficial insects compared to broad-spectrum insecticides.[4][5] However, emerging research highlights significant sublethal and lethal effects on various non-target species, including essential predators, parasitoids, and aquatic life, challenging its classification as a universally "safe" insecticide for integrated pest management (IPM) programs.[6][7][8]

Quantitative Toxicity Data

The following tables summarize the lethal and sublethal concentrations of this compound on various target and non-target organisms as reported in scientific literature. These values are crucial for assessing the environmental risk and selectivity of the insecticide.

Table 1: Lethal Toxicity of this compound to Target and Non-Target Invertebrates

OrganismClassificationEndpointValueReference
Rhopalosiphum padi (Bird cherry-oat aphid)Target PestLC₂₅0.29 µg/mL[9]
Sitobion avenae (English grain aphid)Target PestLC₂₅0.60 µg/mL[9]
Apis mellifera (Honeybee)Non-Target PollinatorLD₅₀ (Contact)17.8 µ g/bee [2]
Hippodamia variegata (Variegated ladybug)Non-Target PredatorLC₁₀ / LC₃₀Sublethal effects studied[6][10]
Parasitoid WaspsNon-Target ParasitoidMortality>99% at rates below MRFR[7]
Daphnia magna (Water flea)Non-Target AquaticEC₅₀ (48h)16 µg/L[11]
Daphnia magna (Water flea)LC₅₀ (48h)14 µg/L[12]

Table 2: Sublethal Effects of this compound on Target and Non-Target Organisms

OrganismClassificationObserved EffectConcentrationReference
Rhopalosiphum padiTarget PestReduced fecundity, increased generation timeLC₂₅ (0.29 µg/mL)[9]
Sitobion avenaeTarget PestNo significant effect on demographic parametersLC₂₅ (0.60 µg/mL)[9]
Hippodamia variegataNon-Target PredatorReduced intrinsic rate of increase (r), increased mean generation time (T)LC₁₀ and LC₃₀[6][10]
Diaeretiella rapaeNon-Target ParasitoidReduced adult longevity and fecundityLC₂₅ (39.95 µg a.i./mL)[13]
Boana pulchella (Tadpole)Non-Target AquaticImpaired swimming activityNOEC: 0.005-0.39 mg/L[14][15]
Galba truncatula (Freshwater snail)Non-Target AquaticOxidative stress, acetylcholinesterase inhibition0.5 and 1 mg/L[16]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system.[3][17] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.

The selectivity of this compound is attributed to differences in the structure and sensitivity of AChE between target aphids and some non-target species.[17] However, resistance in target aphid populations, such as Myzus persicae, has been linked to a single amino acid substitution (S431F) in the ace-1 gene, which reduces the binding affinity of this compound to the AChE enzyme.[18][19]

Pirimicarb_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_resistance Resistance Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Reduced_Binding Reduced this compound Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh ACh Acetylcholine (ACh) ACh->AChE Binds to ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds and Stimulates Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction S431F_Mutation S431F Mutation in ace-1 gene Altered_AChE Altered AChE Structure S431F_Mutation->Altered_AChE Altered_AChE->Reduced_Binding

Caption: Mechanism of action of this compound and the S431F resistance mutation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols commonly employed in the assessment of this compound's toxicity.

Insecticide Bioassays (Lethal Concentration Determination)

A widely used method for determining the lethal concentration (e.g., LC₂₅, LC₅₀) of this compound involves exposing organisms to pesticide residues in glass vials or on treated surfaces.[9]

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as acetone, to create a series of graded concentrations.

  • Application to Vials: A fixed volume of each insecticide solution is applied to the inner surface of glass vials. The vials are then rotated until the solvent evaporates, leaving a uniform residue of this compound. Control vials are treated with the solvent alone.

  • Exposure of Organisms: A predetermined number of test organisms (e.g., 20 aphids) are introduced into each vial.

  • Observation and Data Collection: Mortality is assessed at specific time points (e.g., 3, 24, 48 hours). An organism is considered dead if it shows no movement when gently prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC values.

Sublethal Effects on Life History Parameters

To assess the sublethal impacts of this compound, organisms are exposed to a low, non-lethal concentration (e.g., LC₁₀ or LC₂₅), and their life history traits are monitored over a generation or more.[6][9][10]

  • Exposure: Organisms are exposed to a sublethal concentration of this compound using the residue method described above or by feeding on treated plant material.

  • Life Table Study: Surviving individuals are transferred to a clean environment and reared under controlled laboratory conditions.

  • Data Collection: Daily records are kept for developmental time, survival, longevity, and fecundity (number of offspring).

  • Data Analysis: The collected data is used to calculate key demographic parameters such as the intrinsic rate of increase (r), net reproductive rate (R₀), mean generation time (T), and population doubling time (Dt).

Toxicity_Testing_Workflow cluster_lethal Lethal Toxicity Assessment cluster_sublethal Sublethal Effects Assessment Prep_Lethal Prepare Serial Dilutions of this compound Treat_Lethal Treat Surfaces (e.g., Glass Vials) Prep_Lethal->Treat_Lethal Expose_Lethal Introduce Target/Non-Target Organisms Treat_Lethal->Expose_Lethal Observe_Lethal Record Mortality at Timed Intervals Expose_Lethal->Observe_Lethal Analyze_Lethal Calculate LC50/LD50 via Probit Analysis Observe_Lethal->Analyze_Lethal Prep_Sublethal Select Sublethal Concentration (e.g., LC10) Expose_Sublethal Expose Organisms to this compound Prep_Sublethal->Expose_Sublethal Transfer_Sublethal Transfer Survivors to Clean Environment Expose_Sublethal->Transfer_Sublethal Monitor_Sublethal Monitor Life History Traits (e.g., Fecundity, Longevity) Transfer_Sublethal->Monitor_Sublethal Analyze_Sublethal Calculate Demographic Parameters (r, R0, T) Monitor_Sublethal->Analyze_Sublethal

References

Validation of the QuEChERS Method for Multi-Residue Pesticide Analysis, Including Pirimicarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient approach for the extraction and cleanup of pesticide residues in various food matrices. This guide provides an objective comparison of the QuEChERS method with traditional extraction techniques, supported by experimental data, with a specific focus on the analysis of the insecticide Pirimicarb.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for accurate and reliable pesticide residue analysis. This section compares the performance of the QuEChERS method against traditional Solid-Liquid Extraction (SLE) and Soxhlet extraction techniques.

ParameterQuEChERSSolid-Liquid Extraction (SLE)Soxhlet Extraction
Time per Sample < 30 minutes1 - 2 hours6 - 24 hours
Solvent Consumption Low (~10-20 mL/sample)Moderate to High (50-100 mL/sample)High (200-500 mL/sample)
Extraction Efficiency High for a broad range of pesticidesVariable, dependent on solvent and matrixHigh, considered exhaustive
Complexity Low, simple shake and centrifuge stepsModerate, requires filtration/evaporationHigh, requires specialized glassware
Cost per Sample LowModerateHigh
Automation Potential HighModerateLow

Quantitative Analysis of this compound

The following table summarizes the performance of the QuEChERS method for the analysis of this compound in various food matrices, as reported in several validation studies.

Food MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Tomato, Cucumber, Cauliflower, Apple, Grape, Pear, Mung Bean, Peanut, Shrimp10 and 10074 - 110< 9.5-< 10[1]
Various Food Matrices---2.6-[2]
SoilLOQ, 10xLOQ, 100xLOQ65 - 116≤ 17-0.005 - 0.01[3]

Experimental Protocols

Detailed methodologies for the QuEChERS method and alternative extraction techniques are provided below.

QuEChERS Method (Based on AOAC Official Method 2007.01)

This method is suitable for a wide range of fruit and vegetable matrices.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the EN 15662 version).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) designed to remove specific matrix interferences.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

4. Analysis:

  • The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.

Solid-Liquid Extraction (SLE)

A traditional method for extracting pesticides from solid matrices.

1. Sample Preparation:

  • A representative sample (e.g., 10-50 g) is weighed and homogenized.

  • The sample is mixed with a drying agent like anhydrous sodium sulfate to remove water.

2. Extraction:

  • The sample is placed in a flask with a suitable extraction solvent (e.g., acetonitrile, ethyl acetate, or a mixture).

  • The mixture is agitated (e.g., shaken, sonicated) for a set period (e.g., 30-60 minutes).

3. Separation:

  • The extract is separated from the solid matrix by filtration or decantation.

4. Cleanup and Concentration:

  • The extract may undergo a cleanup step (e.g., column chromatography) to remove co-extractives.

  • The solvent is then evaporated to concentrate the analytes.

5. Analysis:

  • The concentrated extract is reconstituted in a suitable solvent for analysis.

Soxhlet Extraction

A classic and exhaustive extraction technique.

1. Sample Preparation:

  • A known weight of the solid sample is placed in a thimble made of porous material (e.g., cellulose).

2. Extraction:

  • The thimble is placed in the main chamber of the Soxhlet extractor.

  • The extraction solvent is placed in a distillation flask below the extractor.

  • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping down into the thimble containing the sample.

  • Once the level of the solvent in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

  • This process is repeated for several hours or even days.

3. Concentration and Analysis:

  • After extraction, the solvent is evaporated to concentrate the analytes, which are then ready for analysis.

Experimental Workflow Diagrams

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile & Internal Standard Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge1 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Shake_Centrifuge1->Transfer_Supernatant Supernatant Add_dSPE 6. Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Shake_Centrifuge2 7. Shake & Centrifuge Add_dSPE->Shake_Centrifuge2 Final_Extract 8. Final Extract Shake_Centrifuge2->Final_Extract Cleaned Extract Analysis 9. GC-MS/MS or LC-MS/MS Final_Extract->Analysis

Caption: QuEChERS Experimental Workflow.

SLE_Soxhlet_Workflow cluster_sle Solid-Liquid Extraction (SLE) cluster_soxhlet Soxhlet Extraction cluster_analysis_shared Analysis SLE_Sample 1. Sample + Drying Agent SLE_Extract 2. Add Solvent & Agitate SLE_Sample->SLE_Extract SLE_Separate 3. Filter/Decant SLE_Extract->SLE_Separate SLE_Cleanup 4. Cleanup & Concentrate SLE_Separate->SLE_Cleanup Analysis_SLE GC/LC-MS SLE_Cleanup->Analysis_SLE Final Extract Soxhlet_Sample 1. Sample in Thimble Soxhlet_Extract 2. Continuous Reflux Extraction Soxhlet_Sample->Soxhlet_Extract Soxhlet_Concentrate 3. Concentrate Soxhlet_Extract->Soxhlet_Concentrate Analysis_Soxhlet GC/LC-MS Soxhlet_Concentrate->Analysis_Soxhlet Final Extract

Caption: Traditional Extraction Workflows.

References

Safety Operating Guide

Proper Disposal of Pirimicarb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Pirimicarb, a carbamate insecticide, is critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a regulatory requirement but a core component of responsible chemical handling. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste streams, including unused product, empty containers, and spill-related materials.

Core Principles of this compound Disposal

Before proceeding with disposal, always consult the product's Safety Data Sheet (SDS) and local regulations, as requirements can vary.[1][2] The primary goal is to prevent the release of this toxic substance into the environment, particularly waterways and sewage systems.[3][4][5][6]

Step-by-Step Disposal Procedures

Disposal of Unused or Excess this compound

The preferred method for managing excess this compound is to avoid creating waste in the first place.

  • Step 1: Use Up the Product: If possible, use any remaining product for its intended purpose according to the label instructions.[1][2]

  • Step 2: Transfer to a Colleague: Check if a colleague or another department can use the remaining chemical for a similar application.[1][2]

  • Step 3: Supplier Take-Back: Inquire with the supplier or manufacturer to see if they offer a take-back program for unused chemicals.[7]

  • Step 4: Professional Disposal: If the above options are not feasible, the this compound must be treated as hazardous waste. Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste contractor.[3][7] Do not dispose of undiluted chemicals on-site.[8]

  • Step 5: Transport for Disposal: When transporting the waste, keep it in its original, tightly sealed container.[1][6] Ensure the container is secured to prevent shifting or spilling during transit.[1]

Disposal of Empty this compound Containers

Empty containers are still considered hazardous until properly decontaminated.

  • Step 1: Triple Rinse the Container: As soon as the container is empty, rinse it three times with a suitable solvent (e.g., water).[9] To do this, fill the container about one-quarter full, reattach the lid, shake, and then pour the rinsewater (rinsate) into a collection vessel.[9]

  • Step 2: Manage the Rinsate: The rinsate is considered hazardous. The preferred method is to add it to a spray tank and apply it as if it were the diluted product.[1][8][9] Do not pour rinsate down any drain or onto the ground.[1][7]

  • Step 3: Render the Container Unusable: After triple-rinsing, puncture, crush, or break the container to prevent reuse.[8]

  • Step 4: Final Disposal: The decontaminated and destroyed container may be disposed of in a local authority landfill, if permitted.[8] If no landfill is available, burial below 500mm in a designated disposal pit away from waterways is an alternative.[8] Burning empty containers is not recommended.[8]

Management of Spills and Contaminated Materials

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Step 1: Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[3][4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection if dust is generated.[3][5][10]

  • Step 2: Contain the Spill: Prevent the spill from spreading or entering drains or waterways.[4][11]

  • Step 3: Absorb and Collect: For liquid spills, use an inert absorbent material like sand, diatomite, or universal binders.[4] For solid spills, carefully sweep or shovel the material into a suitable, sealable container for disposal, avoiding dust generation.[5][11]

  • Step 4: Decontaminate the Area: Wash the spill area thoroughly, preventing runoff from entering drains.[5]

  • Step 5: Dispose of Contaminated Waste: All collected spill material and contaminated absorbents must be disposed of as hazardous waste through a licensed contractor.[3][4]

Quantitative Disposal and Safety Data

The following table summarizes key quantitative parameters related to this compound disposal and environmental safety.

ParameterValue/InstructionSource
Container Burial Depth > 500 mm[8]
Aquatic Buffer Zone Do not spray within 5 meters of a water body.[6]
Acute Toxicity (Oral) Toxic if swallowed.[5][12]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5][11][13]

Experimental Protocols

The provided safety data sheets and disposal guidelines do not detail specific experimental protocols for the chemical degradation or detoxification of this compound. The industry-standard recommendation is to transfer hazardous waste to specialized, licensed facilities that employ validated methods like controlled high-temperature incineration with flue gas scrubbing.[3] For N-alkyl carbamates, chemical hydrolysis using sodium hydroxide (caustic soda) has been suggested as a potential degradation method, but this should only be attempted by trained professionals in a controlled laboratory setting.[14]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision flowchart for the proper disposal of this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pirimicarb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pirimicarb, a carbamate insecticide. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

This compound is a toxic chemical that is harmful if swallowed or inhaled and may cause an allergic skin reaction.[1][2] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment when handling this compound. This is a general guideline, and specific requirements may vary based on the formulation and concentration being used. Always consult the product's Safety Data Sheet (SDS) for detailed information.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or PVC elbow-length gloves are recommended.[4] Inspect gloves for any signs of degradation before use.[5]
Body Protective clothingCotton overalls buttoned to the neck and wrist, or a chemical-resistant suit.[6][7][8] An apron may be worn over coveralls when mixing or loading.[4][9]
Eyes Eye protectionTightly fitting safety goggles or a face shield.[6][10]
Respiratory Respiratory protectionA half-facepiece respirator with an appropriate dust cartridge or canister should be used, especially when handling powders or creating aerosols.[7][11]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][10]

  • The storage area should be locked and inaccessible to unauthorized personnel.[1][10]

  • Keep away from heat, sparks, open flames, and hot surfaces.[12]

2. Preparation and Handling:

  • Work in a designated, well-ventilated area, such as a chemical fume hood.[10]

  • Before handling, ensure all required PPE is readily available and in good condition.

  • Avoid contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the handling area.[1][10]

  • Prevent the formation of dust or aerosols.[10][12]

3. Post-Handling Procedures:

  • After handling, wash hands, arms, and face thoroughly with soap and water.[1][6]

  • Decontaminate all work surfaces and equipment.

  • Remove and launder contaminated clothing separately from other laundry.[1][11]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: Dispose of as hazardous waste according to official national and local regulations.[10][12] Do not dispose of it with household garbage or allow it to reach the sewage system.[12]

  • Empty Containers: Triple rinse containers before disposal. Add the rinsings to the spray tank.[7] Puncture and dispose of empty containers in a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not burn empty containers.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

1. Spills and Leaks:

  • Evacuate the area and prevent entry of unprotected persons.[11]

  • Wear the appropriate PPE, including respiratory protection.[11]

  • Contain the spill using absorbent material such as sand, diatomite, or universal binders.[12]

  • Collect the absorbed material into a suitable, labeled container for disposal.[10]

  • Ensure adequate ventilation of the area.[12]

2. Exposure Scenarios:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][10] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.

Workflow for Safe Handling of this compound

Pirimicarb_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Handle this compound C->D E Decontaminate Work Area & Equipment D->E Complete Handling I Spill or Leak D->I If Spill Occurs J Personal Exposure D->J If Exposure Occurs F Doff PPE E->F G Wash Hands Thoroughly F->G H Dispose of Waste & Empty Containers per Regulations G->H Proceed to Disposal

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.